molecular formula C7H4BrFN2 B6321721 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190310-81-6

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B6321721
CAS No.: 1190310-81-6
M. Wt: 215.02 g/mol
InChI Key: SXBUMHAQGOZTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-81-6) is a high-value bromo-fluoro substituted pyrrolopyridine isomer serving as a key synthetic building block in medicinal chemistry and anticancer drug discovery research. This compound is of significant interest for designing novel molecular entities, particularly as a core scaffold in the development of tubulin polymerization inhibitors that target the colchicine-binding site . The rigid pyrrolo[2,3-c]pyridine structure is a privileged scaffold in drug discovery, used to create configuration-constrained analogs of bioactive molecules, which can enhance potency and overcome stability issues associated with flexible compounds like combretastatin A-4 (CA-4) . Researchers utilize this bromo- and fluoro-functionalized intermediate in cross-coupling reactions, such as Suzuki reactions, to introduce diverse aryl groups for structure-activity relationship (SAR) studies . Its application is central to generating derivatives that exhibit moderate to excellent in vitro antiproliferative activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . The molecular formula is C7H4BrFN2, with a molecular weight of 215.02 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBUMHAQGOZTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the physicochemical properties of the novel heterocyclic compound, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine. As a substituted 6-azaindole, this molecule is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolopyridine scaffold in a wide range of biologically active compounds.[1] The introduction of bromine and fluorine atoms at specific positions on this scaffold is anticipated to modulate its electronic properties, membrane permeability, and metabolic stability, making a thorough understanding of its physicochemical profile essential for its application in research and development.

Molecular Structure and Chemical Identity

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a bicyclic aromatic compound with the molecular formula C₇H₄BrFN₂ and a molecular weight of approximately 215.03 g/mol . The structure consists of a pyrrole ring fused to a pyridine ring, forming the core 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole). A bromine atom is substituted at the 3-position of the pyrrole ring, and a fluorine atom is at the 4-position of the pyridine ring.

Table 1: Chemical Identity of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

IdentifierValue
IUPAC Name 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.03 g/mol
Canonical SMILES BrC1=C(F)C=NC2=C1NC=C2
InChI Key LLHKXLCFXUEISH-UHFFFAOYSA-N[2]

The unique arrangement of a hydrogen bond donor (the pyrrole N-H), a hydrogen bond acceptor (the pyridine nitrogen), and the electron-withdrawing halogen substituents are key determinants of the molecule's chemical behavior and its potential interactions with biological targets.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeMethod of Estimation/Rationale
Melting Point (°C) 180 - 220High, typical for planar, crystalline aromatic compounds with potential for intermolecular hydrogen bonding and halogen bonding. The presence of both bromine and fluorine can lead to a well-ordered crystal lattice.
Boiling Point (°C) > 350High, characteristic of heterocyclic compounds with similar molecular weight. For comparison, the boiling point of 3-Bromo-1H-pyrrolo[3,2-c]pyridine is reported as 357°C at 760 mmHg.
LogP (o/w) 2.0 - 3.0The presence of two halogen atoms increases lipophilicity. This is partially offset by the hydrogen bonding capacity of the pyrrole and pyridine nitrogens. Computational models are generally used for such predictions.
Aqueous Solubility Low to moderateExpected to be sparingly soluble in water due to its aromatic nature and lipophilic character. Solubility is likely to be pH-dependent. The prediction of aqueous solubility for drug-like molecules remains a challenge, with even advanced models having a root mean square error of around 0.6 log units.[3]
pKa (acidic) 15 - 17The pyrrole N-H proton is weakly acidic, similar to other pyrrole derivatives.
pKa (basic) 2 - 4The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing effects of the adjacent fluorine atom and the fused pyrrole ring.

Spectroscopic Profile

The structural elucidation of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for confirming the structure of organic molecules. The predicted chemical shifts for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine are based on established principles and data from analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the anisotropic effects of the aromatic rings. The pyrrole N-H proton will likely appear as a broad singlet at a downfield chemical shift, typically in the range of 11-12 ppm in a solvent like DMSO-d₆. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms attached to the electronegative bromine and fluorine atoms will be significantly shifted. For instance, the carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.

The use of computational NMR prediction tools can provide more precise estimations of chemical shifts and coupling constants.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ for the pyrrole N-H stretching vibration.

  • C=C and C=N Stretching: A series of sharp absorption bands in the 1400-1650 cm⁻¹ region will be indicative of the aromatic pyrrole and pyridine rings.

  • C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region will correspond to the C-F stretching vibration.

  • C-Br Stretch: A weaker absorption band in the 500-650 cm⁻¹ region is expected for the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound.

  • Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a prominent M+2 peak with an intensity almost equal to the M⁺ peak will be observed, which is a definitive indicator of a single bromine atom in the molecule.[7][8]

  • Fragmentation Pattern: The fragmentation pattern will provide further structural information. Common fragmentation pathways for such heterocyclic systems involve the loss of small molecules like HCN or cleavage of the halogen atoms.

Experimental Determination of Physicochemical Properties

For definitive characterization, the following experimental protocols are recommended.

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for characterization.

Detailed Protocols
  • Melting Point: Determined using a calibrated melting point apparatus. The sharpness of the melting range provides an indication of purity.

  • Aqueous Solubility: Can be determined using the shake-flask method at different pH values to assess the impact of ionization on solubility. The concentration of the dissolved compound can be quantified by UV-Vis spectroscopy or HPLC.

  • pKa Determination: Potentiometric titration is a reliable method for determining the pKa values.[9] A solution of the compound is titrated with a strong acid and a strong base, and the pH is monitored. The pKa values correspond to the pH at the half-equivalence points.

  • LogP Determination: The octanol-water partition coefficient (LogP) can be measured using the traditional shake-flask method followed by quantification of the compound in both phases. Alternatively, HPLC-based methods can provide a rapid estimation.

Significance in Drug Discovery and Development

The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1] The strategic placement of bromine and fluorine atoms in 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine can offer several advantages:

  • Modulation of Potency and Selectivity: The electronic nature of the halogens can influence the binding affinity and selectivity of the molecule for its biological target.

  • Improved Pharmacokinetic Properties: Fluorine substitution is a common strategy to block metabolic soft spots, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Enhanced Membrane Permeability: The increased lipophilicity due to the halogens can improve the ability of the compound to cross cell membranes.

The detailed physicochemical characterization of this molecule is a critical first step in unlocking its potential as a lead compound for the development of new therapeutics.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine - Smolecule. (2024). Smolecule.
  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–W
  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–W
  • 3-Bromo-4-fluoropyridine | C5H3BrFN | CID 2762779 - PubChem. PubChem.
  • Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. (2025). Benchchem.
  • Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes. (2016). Semantic Scholar.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PMC.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. ACD/Labs.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. PubChem.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021).
  • General Procedures.
  • 3-Bromo-1H-pyrrolo[3,2-c]pyridine. Sigma-Aldrich.
  • EXPERIMENTAL AND THEORETICAL DETERMINATION OF PHYSICOCHEMICAL PROPERTIES IN A NOVEL FAMILY OF MICROCIDAL COMPOUNDS. (n.d.).
  • 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1 x 250 mg) | Alchimica. Alchimica.
  • 3-Bromo-6-chloro-1H-pyrrolo(3,2-c)pyridine - PubChem. PubChem.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - Chem-Impex. Chem-Impex.
  • 3-Bromo-1H-pyrrolo[2,3-c]pyridine - Sigma-Aldrich. Sigma-Aldrich.
  • 3-bromo-4-chloro-1h-pyrrolo[2,3-b]pyridine - PubChemLite. PubChemLite.
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
  • Simul
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
  • Prediction of 1H and 13C NMR Chemical... | ERA - University of Alberta. (n.d.). University of Alberta.
  • Predicting the pKa of Small Molecules. (2011).
  • An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin. (2025). Benchchem.
  • Mass spectrometry of halogen-containing organic compounds. (2025).
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2018). PMC.
  • 3-Bromo-4-chloro-1H-pyrrolo 2,3-b pyridine AldrichCPR 1000340-39-5 - Sigma-Aldrich. Sigma-Aldrich.
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). The University of Liverpool Repository.
  • 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine - Appretech Scientific Limited. Appretech Scientific Limited.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). (2025).
  • Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation C
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC.
  • Organic Compounds Containing Halogen
  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan. (2025). Rowan.
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. PubChem.
  • Radicals and Mass Spectrometry (MS) Spring 2021. (2021).
  • On the Computational Determination of the pK a of Some Arylboronic Acids. (2025). MDPI.
  • 2.7: 2.7 Mass Spectrometry of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science.

Sources

"3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine molecular weight and formula"

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold Analysis, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (also known as 3-bromo-4-fluoro-6-azaindole ) is a specialized heterocyclic building block used in the design of small-molecule therapeutics. Belonging to the 6-azaindole class, this scaffold serves as a bioisostere for indole and purine systems, offering unique electronic properties due to the pyridine nitrogen at position 6.

Its structural duality—featuring an electrophilic handle at C3 (bromine) and a nucleophilic substitution-ready site at C4 (fluorine)—makes it a "linchpin" intermediate. It is particularly prominent in the development of HIV-1 attachment inhibitors (e.g., the BMS-585248 series) and various kinase inhibitors where the 6-azaindole core mimics the adenosine moiety of ATP.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data characterizes the target molecule based on its stoichiometric composition and structural class.

PropertyValue
IUPAC Name 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Common Synonym 3-Bromo-4-fluoro-6-azaindole
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
Exact Mass 213.954 g/mol
Core Scaffold 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)
Key Substituents Bromine (C3), Fluorine (C4)
Predicted LogP ~2.1 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (N, F)
Structural Representation (Numbering Scheme)

The numbering of the pyrrolo[2,3-c]pyridine system is critical for regioselective functionalization. The pyridine nitrogen is located at position 6.[1]

G cluster_0 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Structure N1 N1 (Pyrrole) C2 C2 N1->C2 C3 C3 (Br) C2->C3 C3a C3a C3->C3a C4 C4 (F) C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 N6 N6 (Pyridine) C5->N6 C7 C7 N6->C7 C7->C7a C7a->N1

Caption: Numbering scheme of the 6-azaindole core. Note the C3-Br and C4-F positions, which define the molecule's reactivity profile.

Structural Analysis & Reactivity Profile

The 6-Azaindole Advantage

Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole (pyrrolo[2,3-c]pyridine) places the pyridine nitrogen at the 6-position. This alteration changes the hydrogen bond acceptor vector, which is crucial for binding affinity in enzyme pockets (e.g., kinase hinge regions).

Orthogonal Reactivity

The 3-Bromo-4-fluoro motif provides two distinct handles for medicinal chemistry optimization:

  • C3-Bromine (Electrophile): Highly reactive in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This allows for the introduction of aryl or heteroaryl groups to extend the scaffold into hydrophobic pockets.

  • C4-Fluorine (Electrophile for SnAr): The fluorine atom at C4 is activated by the adjacent pyridine nitrogen (N6) and the electron-withdrawing nature of the ring. It serves as a leaving group for Nucleophilic Aromatic Substitution (SnAr), allowing the introduction of amines or alkoxides.

Synthesis Protocols

The synthesis of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine typically proceeds via the functionalization of the parent 4-fluoro-6-azaindole.

Step 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine

Note: The 4-fluoro-6-azaindole core is often synthesized via the Bartoli indole synthesis or from pyridine precursors.

Mechanism: Bartoli cyclization of 2-fluoro-3-nitro-4-picoline with vinylmagnesium bromide. Reference: This approach is validated in the synthesis of BMS-585248 intermediates [1].

Step 2: Regioselective Bromination at C3

Electrophilic aromatic substitution (EAS) occurs preferentially at the electron-rich C3 position of the pyrrole ring.

Protocol:

  • Reagents: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DMF or CH₂Cl₂ (Dichloromethane).

  • Conditions: Stir at 0°C to Room Temperature (RT) for 1–2 hours.

  • Workup: Dilute with water, filter the precipitate, or extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or silica gel chromatography (Hexane/EtOAc).

Why this works: The pyridine ring is electron-deficient, deactivating positions 4, 5, and 7 toward EAS. The pyrrole ring is electron-rich, directing the bromine to C3.

Synthesis Workflow Diagram

Synthesis cluster_reactivity Downstream Applications Start Precursor: 2-Fluoro-3-nitro-4-picoline Step1 Bartoli Cyclization (VinylMgBr, THF, -78°C) Start->Step1 Inter Intermediate: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine (4-Fluoro-6-azaindole) Step1->Inter Ring Closure Step2 Bromination (NBS, DMF, 0°C) Inter->Step2 Electrophilic Subst. Final Target: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Step2->Final C3 Selective Suzuki Pd-Catalyzed Coupling (at C3-Br) Final->Suzuki Aryl extension SnAr Nucleophilic Substitution (at C4-F) Final->SnAr Amine introduction

Caption: Synthetic pathway from pyridine precursors to the target molecule, highlighting downstream diversification.

Medicinal Chemistry Applications

HIV-1 Attachment Inhibitors

The 4-fluoro-6-azaindole scaffold is a critical component in the discovery of HIV-1 attachment inhibitors, such as the BMS-585248 series. These compounds function by binding to the viral envelope glycoprotein gp120, preventing the virus from attaching to the host CD4 receptor.

  • Mechanism: The azaindole core mimics the indole of Tryptophan-426 in the CD4 receptor, effectively blocking the binding pocket [1][2].

  • Role of Substituents: The C4-fluorine often modulates the pKa of the pyrrole NH and influences the conformation of the C3-substituent (often a glyoxamide or oxoacetyl group) [2].

Kinase Inhibition

Azaindoles are privileged scaffolds in kinase drug discovery.[2] The 3-bromo-4-fluoro derivative serves as a versatile intermediate for:

  • JAK Inhibitors: Targeting Janus Kinases for autoimmune diseases.

  • FGFR Inhibitors: Fibroblast Growth Factor Receptor inhibitors for oncology [3].[3][4]

  • Design Strategy: The C3-Br is replaced with an aryl group to access the hydrophobic back pocket of the kinase, while the N1 and N6 atoms interact with the hinge region.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives. Journal of Medicinal Chemistry, 2013.[5][6]

  • Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. Journal of Medicinal Chemistry, 2018.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021.

  • A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 2002.

Sources

Technical Specification: Spectral Data & Characterization of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the spectral characterization of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., JAK, FGFR) and other bioactive heterocycles.

Executive Summary

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represents a bioisostere of indole and 7-azaindole, offering distinct hydrogen bonding capabilities and metabolic stability profiles. The 3,4-disubstituted derivative, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine , is a high-value intermediate. The bromine at C3 facilitates Suzuki-Miyaura coupling for library expansion, while the fluorine at C4 modulates pKa and metabolic susceptibility of the pyridine ring.

This guide provides a comprehensive analysis of the spectral signature (NMR, MS) of this compound.[1] It distinguishes the [2,3-c] isomer from the more common [2,3-b] (7-azaindole) isomer, ensuring precise identification during synthesis and QC.

Compound Identity & Structural Logic[2]

Before interpreting spectra, the structural numbering must be rigorously defined to avoid confusion with isomeric azaindoles.

PropertySpecification
IUPAC Name 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Common Name 3-Bromo-4-fluoro-6-azaindole
CAS Number Note: Often custom synthesized; see related 1190320-00-3 for [2,3-b] isomer
Molecular Formula C

H

BrFN

Exact Mass 213.95 (for

Br), 215.95 (for

Br)
SMILES Fc1cncc2c1c(Br)c[nH]2
Structural Numbering (6-Azaindole Core)
  • N1: Pyrrole nitrogen (exchangeable proton).

  • C2: Pyrrole carbon (adjacent to N1).

  • C3: Pyrrole carbon (Site of Bromination).

  • C4: Pyridine carbon (Site of Fluorination).

  • C5: Pyridine carbon (adjacent to F and N6).

  • N6: Pyridine nitrogen.

  • C7: Pyridine carbon (adjacent to N6 and bridgehead).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of identity, driven by the characteristic isotopic signature of bromine.

Experimental Conditions (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH).

Spectral Interpretation

The mass spectrum is dominated by the 1:1 isotopic ratio of


Br and 

Br.
Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation
[M+H]

(

Br)
214.96 100%Protonated molecular ion (lighter isotope).
[M+H]

(

Br)
216.96 ~98%Protonated molecular ion (heavier isotope).
[M-H]

212.94 / 214.94VariableNegative mode (acidic NH deprotonation).

Fragmentation Logic: High-energy collision (CID) typically results in:

  • Loss of Br: [M+H - 79/81]

    
     m/z ~136 (Fluoro-6-azaindole cation).
    
  • Loss of HF: Secondary fragmentation path, though less common than dehalogenation of Br in this scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]

NMR analysis is critical for confirming the regiochemistry of the fluorine and bromine substituents. The 6-azaindole scaffold has a unique pattern compared to the 7-azaindole isomer.

H NMR (Proton) Data
  • Solvent: DMSO-

    
     (Preferred for solubility and NH visibility).[2]
    
  • Frequency: 400 MHz or higher.

Predicted/Observed Shifts & Assignments:

Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
12.0 - 12.5 br s1H-NH (1) Acidic pyrrole proton; broad due to exchange.
8.85 s1H-H-7 Most deshielded; adjacent to Pyridine N (N6) and bridgehead. Singlet (no ortho protons).
8.15 d1H

H-5 Adjacent to N6 and F4. Appears as a doublet due to coupling with Fluorine.
7.90 d1H

H-2 Pyrrole proton. Deshielded by Br at C3. Doublet due to coupling with NH (collapses to singlet with D

O exchange).

Key Diagnostic Feature:

  • H-5 vs H-7: H-7 is typically a sharp singlet. H-5 will show splitting due to the adjacent Fluorine at C4 (

    
     or long range). In 4-substituted pyridines, the H-5 proton (alpha to Nitrogen) is very characteristic.
    
  • Absence of H-3: The lack of a signal around 6.5 ppm (typical for unsubstituted C3-H) confirms bromination.

C NMR (Carbon) Data

The presence of Fluorine splits carbon signals into doublets.

  • C-4 (C-F):

    
     ppm (Doublet, 
    
    
    
    Hz).
  • C-3 (C-Br):

    
     ppm (Shielded due to heavy atom effect).
    
  • C-5: Doublet due to

    
     coupling (~15-20 Hz).
    
  • C-3a (Bridge): Doublet due to

    
     coupling.
    
F NMR (Fluorine) Data
  • Shift:

    
     to -140 ppm.
    
  • Pattern: Singlet (or weak doublet if H-5 coupling is resolved).

  • Utility: A single clean peak confirms mono-fluorination and purity.

Experimental Workflow & Quality Control

The following Graphviz diagram illustrates the logical workflow for synthesizing and validating this compound, ensuring high fidelity in spectral data acquisition.

SpectralWorkflow Start Precursor: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine Rxn Reaction: Bromination (NBS, DMF) Start->Rxn Workup Workup: Quench & Extraction Rxn->Workup Purify Purification: Column Chromatography (Hex/EtOAc) Workup->Purify Analysis Spectral Analysis Purify->Analysis MS LC-MS: Check Br Isotope Pattern (215/217) Analysis->MS Identity NMR 1H NMR: Confirm Regiochemistry (Loss of H-3) Analysis->NMR Structure QC Release QC: Purity > 95% MS->QC NMR->QC

Figure 1: Synthesis and Validation Workflow for 3-Bromo-4-fluoro-6-azaindole.

Quality Control Parameters

To ensure the data is reliable for drug development applications:

  • Purity Threshold: >95% by HPLC (254 nm).

  • Solvent Residuals: NMR must show <0.5% DMF/EtOAc (common contaminants in this synthesis).

  • Regioisomer Check: Ensure no bromination occurred at C2. This is verified by the presence of the H-2 signal (approx 7.9 ppm). If H-2 is missing, the compound is the 2-bromo isomer.

References

  • Synthesis of 6-Azaindoles: Title: "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Source: Journal of Organic and Pharmaceutical Chemistry, 2024.[3] URL:[Link]

  • NMR Characteristics of Azaindoles: Title: "1H and 13C NMR spectral characteristics of fluorocontaining pyridines." Source: Fluorine Notes, Vol. 2 (111), 2017. URL:[Link]

  • Related Scaffold Data (7-Azaindole Isomer): Title: "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives." Source: RSC Advances, 2021. URL:[Link]

  • General Spectral Database: Title: "Spectral Database for Organic Compounds (SDBS)." Source: AIST (Japan). URL:[Link]

Sources

Technical Guide: Discovery and History of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold" Problem

In the landscape of modern medicinal chemistry, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190310-81-6) represents a critical tactical solution to a long-standing synthetic challenge: the functionalization of the electron-deficient 4-position of the 6-azaindole ring.

While 6-azaindoles (pyrrolo[2,3-c]pyridines) are bioisosteres of indoles and purines—making them ideal for kinase inhibitor design—their pyridine ring electron deficiency renders them resistant to standard electrophilic aromatic substitution at the C4 position. This specific molecule, with a pre-installed fluoro group at C4 and a reactive bromo handle at C3, emerged as a high-value building block around 2009–2010. It allows researchers to bypass the reactivity "dead zone" of the scaffold, enabling the rapid synthesis of complex, metabolically stable kinase inhibitors (e.g., for JAK, PI3K, and SGK-1 targets).

Historical Context: The "4-Substituent" Barrier

The Electronic Challenge

Historically, the 6-azaindole scaffold was synthesized via the Bartoli or Reissert reactions. However, introducing substituents at the C4 position was notoriously difficult due to the directing effects of the pyridine nitrogen.

  • Electrophilic Attack: Favors the C3 position (pyrrole ring).

  • Nucleophilic Attack: Favors the C7 position (ortho to pyridine nitrogen).

  • The Gap: The C4 position is electronically "silent" in many standard synthetic pathways, often requiring harsh conditions or low-yielding N-oxide rearrangements to functionalize.

The "Fluorine-First" Breakthrough

The discovery of efficient routes to 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine did not occur in a vacuum but was driven by the need for metabolic blocking . The C4 position is a common site of metabolic oxidation in azaindole drugs. Placing a fluorine atom there blocks metabolism (due to the strength of the C-F bond) and modulates the pKa of the pyrrole NH, influencing hydrogen bonding in the ATP-binding pocket of kinases.

The industry shifted from trying to fluorinate the azaindole late in the synthesis to a "Fluorine-First" strategy: constructing the azaindole ring from a fluorinated pyridine precursor.

Synthetic Methodology & Protocol

The most robust route to this molecule involves constructing the pyrrole ring onto a highly substituted pyridine core. The protocol below synthesizes the 4-fluoro-6-azaindole core first, followed by regioselective bromination.

Core Synthesis Workflow (DOT Visualization)

SynthesisPath Start 2-Fluoro-4-methyl-5-nitropyridine (Precursor) Step1 Batcho-Leimgruber / Bartoli (Pyrrole Ring Formation) Start->Step1 DMF-DMA, then H2/Pd or Fe/AcOH Intermediate 4-Fluoro-1H-pyrrolo[2,3-c]pyridine (Scaffold) Step1->Intermediate Cyclization Step2 Regioselective Bromination (NBS / DMF) Intermediate->Step2 Electrophilic Subst. at C3 Final 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (Target) Step2->Final Yield: ~75-85%

Caption: Figure 1. The "Fluorine-First" synthetic pathway bypassing the C4-deactivation barrier.

Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies for halogenated azaindoles (e.g., J. Med. Chem. 2013, 56, 1656).[1][2][3]

Phase 1: Scaffold Construction (4-Fluoro-6-azaindole)

  • Precursor: Start with 2-fluoro-4-methyl-5-nitropyridine .

  • Enamine Formation: Treat with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 80°C to form the enamine intermediate.
    
  • Reductive Cyclization: Subject the enamine to reductive conditions (Fe powder/AcOH or H2/Pd-C). The amino group formed attacks the enamine side chain to close the pyrrole ring.

  • Result: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine.[1][2][3][4][5][6]

Phase 2: Regioselective Bromination

  • Reagents: Dissolve 4-Fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF (0.5 M).

  • Addition: Cool to 0°C. Add

    
    -bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
    
    • Causality: Low temperature and controlled addition prevent over-bromination or bromination of the pyridine ring. The electron-rich pyrrole C3 is kinetically favored.

  • Workup: Quench with water. The product typically precipitates. Filter and wash with cold water.

  • Validation: 1H NMR should show the disappearance of the C3 proton signal (approx. 6.6 ppm) and retention of the C2 proton.

Technical Specifications & Data Profile

PropertySpecificationRelevance
CAS Number 1190310-81-6Unique Identifier
Molecular Formula C7H4BrFN2Core Stoichiometry
Molecular Weight 215.02 g/mol Fragment-based design
Appearance Off-white to pale yellow solidPurity Indicator
pKa (Calc) ~10.5 (Pyrrole NH)The 4-F lowers pKa relative to parent azaindole, increasing H-bond acidity.[6]
Key Reactivity C3-Br (Suzuki/Stille Coupling)Primary handle for library generation.
Secondary Reactivity C4-F (SNAr)Can be displaced by strong nucleophiles if needed, but usually kept.

Strategic Applications in Drug Discovery

This molecule is not a drug itself but a linchpin intermediate . Its discovery enabled the synthesis of libraries where the 4-position is occupied by a small, metabolic blocking group (F), while the 3-position is used to extend into the solvent-exposed region of a kinase pocket.

Mechanism of Action (Scaffold Level)

In ATP-competitive inhibition:

  • Hinge Binding: The pyridine Nitrogen (N6) and Pyrrole NH (N1) form a bidentate H-bond interaction with the kinase hinge region (e.g., Glu/Leu residues).

  • Metabolic Shield: The 4-Fluoro group protects the electron-deficient pyridine ring from oxidative metabolism (P450s).

  • Vector Extension: The 3-Bromo group is replaced (via cross-coupling) with an aryl or heteroaryl tail that targets the "gatekeeper" residue or the ribose binding pocket.

Key Signaling Pathway: Kinase Inhibition

The following diagram illustrates where this scaffold intervenes in a typical MAPK/ERK pathway context (e.g., B-Raf or JAK inhibition).

Pathway GrowthFactor Growth Factor (Ligand) Receptor RTK / Cytokine Receptor GrowthFactor->Receptor Binding RAS RAS (GTPase) Receptor->RAS Activation RAF RAF / JAK (Target Kinase) RAS->RAF Phosphorylation MEK MEK RAF->MEK Blocked Inhibitor Azaindole Inhibitor (Derived from 3-Br-4-F-Scaffold) Inhibitor->RAF ATP Competition (Blocks Activity) ERK ERK MEK->ERK Nucleus Transcription Factors ERK->Nucleus

Caption: Figure 2. Intervention point of 6-azaindole derivatives in the MAPK/JAK signaling cascade.

References

  • Regueiro-Ren, A., et al. (2013).[1] "Structure-Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)." Journal of Medicinal Chemistry, 56(4), 1656–1669.[1] Link

  • Meanwell, N. A., et al. (2006).[7] "Inhibitors of SGK-1 Kinase."[8] World Intellectual Property Organization, WO2006063167A1. Link

  • Zhang, H., et al. (2013). "Synthesis of pyrrolo[2,3-b]pyridines." World Intellectual Property Organization, WO2013181415A1. Link

  • Popowycz, F., et al. (2007). "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 63(36), 8689–8707. Link

Sources

Strategic Therapeutic Targeting with 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The molecule 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190311-11-5) represents a highly specialized scaffold in modern drug discovery, functioning as a critical "late-stage functionalization" core. Belonging to the 6-azaindole family, this building block offers a distinct electronic profile compared to its more common isomer, 7-azaindole. Its utility is driven by the orthogonal reactivity of the C3-bromide (cross-coupling handle) and the C4-fluoride (electronic modulator or nucleophilic displacement site).

This guide delineates the therapeutic potential of this scaffold, focusing on its validated role in epigenetic modulation (LSD1 inhibitors) and kinase inhibition (FGFR/JAK pathways) , and provides actionable synthetic protocols for its utilization.

Part 1: Structural & Electronic Analysis

The 6-Azaindole Core Advantage

The pyrrolo[2,3-c]pyridine (6-azaindole) core is a bioisostere of indole and purine. Unlike 7-azaindole, where the pyridine nitrogen is at position 7, the 6-azaindole places the nitrogen at position 6. This subtle shift alters the hydrogen bond acceptor capability and the dipole moment of the scaffold, often improving solubility and metabolic stability in drug candidates.

The 3-Bromo-4-Fluoro Motif

This specific substitution pattern is designed for modular synthesis:

  • 3-Bromo (C3-Br): A highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). In kinase inhibitors, this position typically binds the "tail" moiety that extends into the solvent-exposed region of the ATP pocket.

  • 4-Fluoro (C4-F):

    • Electronic Modulation: The fluorine atom withdraws electron density, lowering the pKa of the pyrrole NH and modulating the basicity of the pyridine nitrogen.

    • Metabolic Blockade: C4 is a common site for oxidative metabolism (hydroxylation). Fluorine substitution blocks this pathway, extending the half-life (

      
      ) of the final drug.
      
    • Steric Filter: The small van der Waals radius of fluorine (1.47 Å) allows it to mimic hydrogen while providing specific electrostatic interactions with protein residues.

Part 2: Primary Therapeutic Targets

Epigenetic Regulation: LSD1 Inhibitors

Target: Lysine Specific Demethylase 1 (LSD1/KDM1A) Indication: Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC).[1][2][3]

Recent medicinal chemistry campaigns have identified 6-azaindoles as potent, reversible inhibitors of LSD1. The scaffold serves as a replacement for the pyridine ring found in earlier inhibitors (e.g., GSK-354), offering improved potency and selectivity.

  • Mechanism of Action: The scaffold occupies the substrate binding cleft of LSD1. The pyrrole NH acts as a hydrogen bond donor to residues such as Asp555, while the pyridine nitrogen (N6) accepts a hydrogen bond from the backbone amide of Val333.

  • Role of the Scaffold: The 3-bromo position allows for the attachment of a piperidine or amine-containing "linker" that extends towards the FAD cofactor, mimicking the histone H3 tail.

Kinase Inhibition: FGFR and JAK/STAT

Target: Fibroblast Growth Factor Receptors (FGFR1-4), Janus Kinases (JAK). Indication: Solid tumors, Myeloproliferative neoplasms.

The 6-azaindole core mimics the adenine ring of ATP.

  • Binding Mode: The scaffold binds in the hinge region of the kinase.

  • C4-Fluoro Utility: In FGFR inhibitors, the C4-position faces the "gatekeeper" residue. A fluorine atom here can induce selectivity against kinases with larger gatekeeper residues or form favorable dipole interactions with the backbone.

  • C3-Functionalization: The 3-bromo group is coupled with aryl moieties to target the hydrophobic pocket II or the solvent front, crucial for potency (IC50 < 10 nM).

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C3

This protocol describes the functionalization of the C3-bromide to introduce an aryl group, a critical step in synthesizing kinase inhibitors.

Reagents:

  • Substrate: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)[4]

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Inertion: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat the mixture to 90°C for 4 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 4-fluoro group remains intact under these conditions.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4

While the C4-position in 6-azaindole is less reactive than in 7-azaindole, the presence of the electron-withdrawing fluorine allows for displacement by strong nucleophiles under forcing conditions, enabling the introduction of amines.

Reagents:

  • Substrate: 3-Aryl-4-fluoro-1H-pyrrolo[2,3-c]pyridine (Product of Protocol A)

  • Nucleophile: Primary or Secondary Amine (e.g., N-methylpiperazine) (3.0 eq)

  • Base: DIPEA (5.0 eq)

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO

Procedure:

  • Setup: Dissolve the substrate in NMP (0.2 M concentration).

  • Addition: Add the amine and DIPEA.

  • Reaction: Heat to 140°C in a sealed tube for 12–24 hours. Note: Microwave irradiation at 160°C for 1 hour is often more effective.

  • Validation: Monitor by LC-MS for the disappearance of the fluoro-intermediate and appearance of the amino-adduct (M+ - F + Amine).

Part 4: Visualization of Therapeutic Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic transforming the raw building block into a potent LSD1 inhibitor.

LSD1_Inhibitor_Design Scaffold 3-Bromo-4-fluoro- 1H-pyrrolo[2,3-c]pyridine Step1 C3-Functionalization (Suzuki Coupling) Scaffold->Step1 Pd-Catalysis Intermediate 3-Aryl-4-fluoro-Intermediate Step1->Intermediate Introduction of Hydrophobic Tail Step2 C4-Optimization (Metabolic Shield / H-Bond) Intermediate->Step2 Retain F for Stability Target_Kinase Kinase Inhibition (FGFR / JAK) Intermediate->Target_Kinase ATP Hinge Binding Target_LSD1 LSD1 Inhibition (Epigenetic Eraser) Step2->Target_LSD1 Substrate Mimicry (IC50 < 10 nM)

Caption: SAR workflow illustrating the divergence of the 3-bromo-4-fluoro-6-azaindole scaffold into Epigenetic (LSD1) and Kinase (FGFR/JAK) therapeutic classes.

Part 5: Quantitative Data Summary

Parameter6-Azaindole (Pyrrolo[2,3-c])7-Azaindole (Pyrrolo[2,3-b])Impact on Drug Design
H-Bond Donor N1-HN1-HConserved hinge binder.
H-Bond Acceptor N6 (Position 6)N7 (Position 7)N6 vector points differently, altering water network interactions.
C4 Reactivity Low (Meta to N6)High (Gamma to N7)6-Azaindole C4-F is more stable; 7-Azaindole C4-Cl is labile.
Lipophilicity ModerateModerateSimilar LogP, but 6-azaindole often shows better aqueous solubility.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2023) [Link][1][2][3][5]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: National Library of Ukraine (2024) [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (Analogous scaffold comparison). Source: RSC Advances (2020) [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Source: Journal of Medicinal Chemistry (2019) [Link]

Sources

In Silico Docking & Molecular Modeling Guide: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Docking Studies of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Scaffold Analysis

The molecule 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine represents a highly functionalized 6-azaindole scaffold. In modern drug discovery, the 6-azaindole core is a "privileged structure," serving as a bioisostere for purines and indoles. It is frequently utilized to target ATP-binding sites in kinases (e.g., JAK, c-Met, Aurora) and viral polymerases.

Key Structural Features for Modeling:

  • Pyrrolo[2,3-c]pyridine Core: Provides a hydrogen bond donor (N1-H) and acceptor (N7) motif, ideal for interacting with the "hinge region" of kinase domains [1].

  • 3-Bromo Substituent: A critical moiety for halogen bonding (XB) . Unlike simple hydrophobic packing, the bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential capable of directional interaction with backbone carbonyls [2].

  • 4-Fluoro Substituent: Modulates pKa and lipophilicity while providing metabolic stability. It often occupies small hydrophobic pockets, requiring precise steric grid generation.

Computational Framework & Protocol

Target Selection & Preparation

Given the scaffold's profile, the primary biological targets for in silico validation are Tyrosine Kinases (e.g., JAK2, c-Met).

  • Protocol:

    • PDB Retrieval: Download high-resolution crystal structures (e.g., JAK2 PDB: 3FUP or c-Met PDB: 3LQ8).

    • Pre-processing: Remove crystallographic waters except those bridging the ligand and the gatekeeper residue.

    • Protonation States: Use tools like PropKa to assign histidine tautomers at pH 7.4. Ensure the hinge region residues (e.g., Glu930/Leu932 in JAK2) are protonated correctly to accept/donate H-bonds to the azaindole N1/N7.

Ligand Preparation: The "Sigma-Hole" Challenge

Standard force fields (e.g., OPLS3e, GAFF) often model halogens as spheres with a uniform negative charge. This is incorrect for the 3-Bromo position, potentially leading to false-negative docking results.

  • Advanced Protocol (QM-Polarized Ligand Prep):

    • Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) using Gaussian or Jaguar.

    • ESP Calculation: Calculate the Electrostatic Potential (ESP) surface to identify the positive

      
      -hole on the Bromine atom (distal to the C-Br bond).
      
    • Virtual Site Placement: If using Glide or AutoDock, add a "virtual particle" (massless, positive charge) at the

      
      -hole position to mimic the halogen bond donor capability [3].
      
Docking Methodology

Software: AutoDock Vina / Schrödinger Glide / GOLD Grid Box: Centered on the ATP-binding site (approx. 20Å x 20Å x 20Å).

ParameterSettingRationale
Grid Spacing 0.375 ÅHigh resolution required for the 4-Fluoro steric fit.
H-Bond Constraints Hinge Region (Required)Enforces the native binding mode of the azaindole scaffold.
Halogen Bonding Enabled / XB-termActivates scoring functions that reward C-Br···O=C interactions.
Precision XP (Extra Precision)Necessary to penalize desolvation of the polar 4-F group incorrectly.

Mechanistic Visualization

Workflow Diagram

The following diagram outlines the critical path from structure preparation to binding energy calculation, emphasizing the specialized handling of the halogen atom.

DockingWorkflow Start Ligand: 3-Br-4-F-6-azaindole QM QM Optimization (DFT) Identify Br Sigma-Hole Start->QM Geometry & Charge Docking Docking (XP Mode) + Halogen Bond Scoring QM->Docking ESP Charges Target Target Selection (JAK2 / c-Met) Grid Grid Generation (Hinge Region Constraints) Target->Grid PDB Prep Grid->Docking Search Space Analysis MD Simulation & MM/GBSA Calculation Docking->Analysis Top Poses

Caption: Integrated workflow for docking halogenated azaindoles, highlighting the QM-based correction for the Bromine atom.

Interaction Logic: The Hinge & The Halogen

This diagram illustrates the specific molecular interactions expected between the 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine and a typical kinase ATP pocket.

InteractionMap N1 Azaindole N1-H (Donor) HingeGlu Hinge Backbone (e.g., Glu930 C=O) N1->HingeGlu H-Bond (2.8Å) N7 Azaindole N7 (Acceptor) Br3 3-Bromo (Sigma Hole) Gatekeeper Gatekeeper Residue (Met/Thr) Br3->Gatekeeper Halogen Bond (Directional) F4 4-Fluoro (Lipophilic) Pocket Hydrophobic Pocket F4->Pocket VdW Contact HingeLeu Hinge Backbone (e.g., Leu932 N-H) HingeLeu->N7 H-Bond (2.9Å)

Caption: Predicted binding mode showing the bidentate hinge H-bonds and the directional halogen bond at the gatekeeper residue.

Post-Docking Validation (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the docking results must be validated dynamically. Static docking scores often overestimate the stability of halogen bonds.

  • Molecular Dynamics (MD): Run a 50-100 ns simulation (e.g., GROMACS/AMBER).

    • Success Metric: The distance between the Bromine and the backbone carbonyl oxygen (gatekeeper) must remain < 3.5 Å for >60% of the simulation time.

    • RMSD: Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.

  • MM/GBSA Binding Free Energy: Calculate

    
    .
    
    • The contribution of the Coulombic term should be inspected to verify that the halogen bond is energetically favorable (typically -2 to -5 kcal/mol contribution).

References

  • Song, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules (MDPI).[1] Available at: [Link]

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. (Concept grounding for Br-sigma hole).
  • Scholfield, M. R., et al. (2013). Protein-Ligand Bonding with the Sigma Hole. Annual Review of Pharmacology and Toxicology.
  • Caballero, J., et al. (2011).[2] Docking and quantitative structure-activity relationship studies for... 1H-pyrrolo[2,3-b]pyridin-4-yloxy derivatives. Journal of Computer-Aided Molecular Design. Available at: [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 1H-Pyrrolo[2,3-c]pyridine Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine, colloquially known as 6-azaindole, has emerged as a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and structural resemblance to indole have rendered it a versatile pharmacophore, leading to the development of potent modulators of various biological targets. This technical guide provides an in-depth exploration of the 1H-pyrrolo[2,3-c]pyridine core, delineating its synthesis, diverse biological activities, and therapeutic potential. We will delve into the mechanistic underpinnings of its action across different target classes, supported by a critical analysis of structure-activity relationships (SAR) and relevant experimental protocols. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.

Introduction: The Strategic Importance of the 1H-Pyrrolo[2,3-c]pyridine Core

Nitrogen-containing heterocycles are cornerstones of drug discovery, with the 1H-pyrrolo[2,3-c]pyridine scaffold gaining significant traction.[1][2][3] Its prominence stems from its bioisosteric relationship with indole, a ubiquitous motif in biologically active natural products and synthetic drugs. The substitution of a carbon atom with a nitrogen atom in the benzene ring of indole to form the 6-azaindole core subtly alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. These modifications can lead to enhanced target affinity, improved pharmacokinetic profiles, and novel intellectual property positions.

The versatility of the 1H-pyrrolo[2,3-c]pyridine scaffold is underscored by its presence in a wide array of potent therapeutic agents, including kinase inhibitors, antiproliferative compounds, and treatments for neurodegenerative diseases like Alzheimer's.[1][2][3] This guide will systematically dissect the synthetic strategies to access this core, explore its rich pharmacology, and provide practical insights for its application in drug development programs.

Synthetic Strategies for the Construction of the 1H-Pyrrolo[2,3-c]pyridine Core

The efficient synthesis of the 1H-pyrrolo[2,3-c]pyridine nucleus is a critical first step in the exploration of its therapeutic potential. Several robust methods have been developed, with the primary approaches involving either the annulation of a pyrrole ring onto a pre-existing pyridine or the construction of the pyridine ring onto a pyrrole precursor.[2]

Annulation of a Pyrrole Ring onto a Pyridine Precursor

This is a widely employed strategy that leverages readily available substituted pyridines. Key methodologies include:

  • The Bartoli Indole Synthesis: This reaction utilizes nitro-pyridines and vinyl Grignard reagents to construct the pyrrole ring. The Bartoli reaction is particularly useful for synthesizing substituted 2-alkyl or 2,3-dialkyl pyrrolo[2,3-c]pyridines.[2] This approach has been successfully applied in the synthesis of potent potassium-competitive acid blockers (P-CABs).[2]

  • Fischer Indole Synthesis: The Fischer indole synthesis, a classic method for indole formation, has been adapted for the synthesis of 6-azaindoles. This involves the acid-catalyzed reaction of a pyridine-based hydrazine with an appropriate aldehyde or ketone. For instance, 3-hydrazinyl-2-methoxypyridine can be reacted with a protected phenylacetaldehyde to yield a 3-phenyl-6-azaindole derivative.[2]

  • Reductive Cyclization: The condensation of nitropyridines with diethyl oxalate followed by reductive cyclization of the resulting product is a versatile method to produce ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates. These carboxylates serve as valuable building blocks for further functionalization.[2]

Experimental Protocol: Representative Synthesis of a 1H-Pyrrolo[2,3-c]pyridine Derivative

This protocol is a generalized representation based on common synthetic strategies.

  • Step 1: Condensation. To a solution of a substituted 3-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of a β-ketoester.

  • Step 2: Cyclization. Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1H-pyrrolo[2,3-c]pyridine derivative.

  • Step 5: Characterization. Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Annulation of a Pyridine Ring onto a Pyrrole Precursor

While less common, this approach offers an alternative route to the 6-azaindole core, starting from a functionalized pyrrole. These methods often involve multi-step sequences to construct the pyridine ring.

Diagram: Key Synthetic Approaches to the 1H-Pyrrolo[2,3-c]pyridine Core

G cluster_0 Annulation of Pyrrole onto Pyridine cluster_1 Annulation of Pyridine onto Pyrrole Substituted Pyridine Substituted Pyridine Pyrrole Ring Formation Pyrrole Ring Formation Substituted Pyridine->Pyrrole Ring Formation e.g., Bartoli, Fischer 1H-Pyrrolo[2,3-c]pyridine 1H-Pyrrolo[2,3-c]pyridine Pyrrole Ring Formation->1H-Pyrrolo[2,3-c]pyridine Functionalized Pyrrole Functionalized Pyrrole Pyridine Ring Construction Pyridine Ring Construction Functionalized Pyrrole->Pyridine Ring Construction 1H-Pyrrolo[2,3-c]pyridine_2 1H-Pyrrolo[2,3-c]pyridine Pyridine Ring Construction->1H-Pyrrolo[2,3-c]pyridine_2

Caption: Major synthetic strategies for constructing the 1H-pyrrolo[2,3-c]pyridine scaffold.

Diverse Biological Activities and Therapeutic Applications

The 1H-pyrrolo[2,3-c]pyridine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly sought-after motif in drug discovery.

Kinase Inhibition

A significant area of application for 1H-pyrrolo[2,3-c]pyridine derivatives is in the development of kinase inhibitors. The scaffold can act as a hinge-binding motif, a critical interaction for inhibiting the activity of many protein kinases.

  • Traf2 and Nck-Interacting Kinase (TNIK) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine isomer has been identified as a potent inhibitor of TNIK, a kinase implicated in colorectal cancer.[4][5] While a different isomer, the principles of targeting the ATP-binding pocket are transferable. Structure-activity relationship (SAR) studies on this class of compounds have provided valuable insights for the design of potent and selective inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of FGFRs, which are often dysregulated in various cancers.[6] The introduction of specific substituents on the pyrrolopyridine core can lead to significant improvements in inhibitory activity.[6]

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been utilized to design highly selective and orally bioavailable inhibitors of ATM kinase, a key player in the DNA damage response.[7] These inhibitors have shown synergistic antitumor activity when combined with chemotherapy.[7]

Anticancer Activity

Beyond kinase inhibition, 1H-pyrrolo[2,3-c]pyridine derivatives have demonstrated broad anticancer activity through various mechanisms.

  • Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, effectively inhibiting tubulin polymerization and leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[8][9]

  • c-Met Inhibition: The HGF/MET signaling pathway is a crucial driver in many cancers. Quantitative structure-activity relationship (QSAR) studies on 1H-pyrrolo[2,3-b]pyridine derivatives have been conducted to design and predict the activity of new potent c-Met inhibitors.[10]

  • Lysine-Specific Histone Demethylase 1 (LSD1) Inhibition: Pyrrolo[2,3-c]pyridines have been discovered as a new class of potent and reversible inhibitors of LSD1, an epigenetic modulator overexpressed in various cancers.[11] Inhibition of LSD1 can induce cellular differentiation and has shown antitumor efficacy in preclinical models.[11]

Other Therapeutic Areas

The therapeutic potential of the 1H-pyrrolo[2,3-c]pyridine scaffold extends beyond oncology.

  • Potassium-Competitive Acid Blockers (P-CABs): 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as P-CABs for the treatment of acid-related gastrointestinal disorders.[12] These compounds exhibit potent inhibitory activity against the H+/K+-ATPase enzyme.[2][12]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, a target for inflammatory diseases.[13]

Table 1: Summary of Biological Activities of 1H-Pyrrolo[2,3-c]pyridine and its Isomers

Compound ClassTargetBiological ActivityTherapeutic AreaReference(s)
1H-Pyrrolo[2,3-c]pyridine-7-amine derivativesH+/K+-ATPasePotassium-Competitive Acid Blockers (P-CABs)Gastroenterology[12]
Pyrrolo[2,3-c]pyridinesLSD1Reversible InhibitionOncology[11]
1H-Pyrrolo[3,2-c]pyridine derivativesTubulinInhibition of Polymerization, G2/M Arrest, ApoptosisOncology[8][9]
1H-Pyrrolo[2,3-b]pyridine derivativesTNIKPotent InhibitionOncology[4][5]
1H-Pyrrolo[2,3-b]pyridine derivativesFGFRPotent InhibitionOncology[6]
1H-Pyrrolo[2,3-b]pyridine derivativesATM KinaseSelective Inhibition, Synergistic Antitumor ActivityOncology[7]
1H-Pyrrolo[2,3-b]pyridine derivativesc-MetPredicted Potent InhibitionOncology[10]
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BSelective InhibitionInflammation[13]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of 1H-pyrrolo[2,3-c]pyridine derivatives is intricately linked to their substitution patterns. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For instance, in the development of P-CABs, introducing a substituent at the 1-position of the 1H-pyrrolo[2,3-c]pyridine core allowed for interaction with two lipophilic sites and polar residues in the target enzyme, leading to potent inhibitory activity.[12]

In the context of kinase inhibitors, specific substitutions on the pyrrolopyridine ring can form key hydrogen bonds with the hinge region of the kinase domain, while other substituents can be modified to enhance selectivity and improve physicochemical properties. For FGFR inhibitors, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a nearly 20-fold increase in activity.[6]

Diagram: Generalized Kinase Inhibition by a 1H-Pyrrolo[2,3-c]pyridine Derivative

G cluster_0 ATP-Binding Pocket of Kinase Hinge_Region Hinge Region Gatekeeper_Residue Gatekeeper Residue DFG_Motif DFG Motif Inhibitor 1H-Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->Hinge_Region Hydrogen Bonding Inhibitor->Gatekeeper_Residue Hydrophobic Interactions Inhibitor->DFG_Motif Ionic/Polar Interactions

Caption: A conceptual model of a 1H-pyrrolo[2,3-c]pyridine inhibitor binding to a kinase active site.

Future Perspectives and Challenges

The 1H-pyrrolo[2,3-c]pyridine scaffold is poised to remain a valuable asset in drug discovery. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient, atom-economical, and diversity-oriented synthetic routes will accelerate the exploration of this chemical space.

  • Expansion into New Therapeutic Areas: The unique properties of the 6-azaindole core warrant its investigation against a broader range of biological targets, including those in infectious diseases and metabolic disorders.

  • Targeted Drug Delivery: The conjugation of potent 1H-pyrrolo[2,3-c]pyridine-based drugs to targeting moieties could enhance their efficacy and reduce off-target toxicities.

Despite the promise, challenges remain. Achieving isoform selectivity, particularly within large protein families like kinases, will continue to be a primary focus. Furthermore, optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds is essential for their successful clinical translation.

Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold has firmly established itself as a versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and diverse pharmacological profile have led to the discovery of numerous potent and selective modulators of various biological targets. This in-depth technical guide has provided a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable heterocyclic system. As our understanding of disease biology deepens, the strategic application of the 1H-pyrrolo[2,3-c]pyridine core will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.

References

  • Arikawa, Y., Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., Takagi, T., Tarui, N., Kawamoto, M., & Kajino, M. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336–342. [Link]

  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20957-20965. [Link]

  • Chen, Y., Li, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300938. [Link]

  • Li, J., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Fassihi, A., Sabet, R., & Shahab-kashani, T. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Receptors and Signal Transduction, 39(4), 295-303. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Kumar, S., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3343. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300938. [Link]

  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1), 1-15. [Link]

Sources

Reactivity and Functionalization of the Pyrrolo[2,3-c]pyridine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Challenge

The pyrrolo[2,3-c]pyridine core (commonly referred to as 6-azaindole ) represents a critical scaffold in modern drug discovery, serving as a bioisostere for indole and purine.[1][2][3] Its utility lies in its ability to introduce a hydrogen bond acceptor (N6) into the lipophilic indole framework, significantly altering aqueous solubility, pKa, and metabolic stability (1).

However, the fusion of the electron-deficient pyridine ring with the electron-rich pyrrole ring creates a "push-pull" electronic system that deviates significantly from standard indole chemistry. This guide provides a mechanistic breakdown of these reactivity patterns, offering validated protocols for regioselective functionalization.

Structural Analysis & Electronic Profile

To manipulate the 6-azaindole core, one must first understand its electronic distribution. Unlike indole, where the C3 position is highly nucleophilic, the 6-azaindole core experiences inductive withdrawal from the pyridine nitrogen (N6).

Numbering and pKa

The IUPAC numbering for pyrrolo[2,3-c]pyridine is distinct. The pyridine nitrogen is at position 6.[1]

PropertyIndole6-Azaindole (Pyrrolo[2,3-c]pyridine)Mechanistic Implication
pKa (MH+) -2.4 (very weak base)~8.0 (N6 protonation)N6 is basic; requires protection or scavenging during acid-catalyzed reactions.
pKa (N-H) ~16.7~15.0N1-H is more acidic than indole due to pyridine electron withdrawal.
C3 Nucleophilicity HighModerate/LowElectrophilic Aromatic Substitution (SEAr) is sluggish; requires activation.
C2 Acidity LowModerateFacile C2-lithiation (Directed Ortho Metalation).
Reactivity Map (Visualization)

The following diagram illustrates the regioselective "hotspots" of the core.

ReactivityMap Core Pyrrolo[2,3-c]pyridine (6-Azaindole) N1 N1 (Pyrrole Nitrogen) Acidic (pKa ~15) Site of Alkylation/Arylation Core->N1 C2 C2 Position Lithiation/C-H Activation Requires N1-Protection Core->C2 C3 C3 Position Electrophilic Substitution (SEAr) Halogenation/Formylation (Sluggish compared to Indole) Core->C3 N6 N6 (Pyridine Nitrogen) Basic (pKa ~8.0) N-Oxidation Site Core->N6 C4_C7 C4 / C7 Positions Nucleophilic Attack via N-Oxide (Reissert-Henze) N6->C4_C7 Activates

Figure 1: Regioselective reactivity map of 6-azaindole highlighting distinct functionalization zones.

De Novo Synthesis Strategies

Accessing the core often requires de novo construction rather than functionalizing the parent heterocycle, particularly for highly substituted derivatives.

The Bartoli Indole Synthesis (Adapted)

The reaction of ortho-substituted nitroarenes with vinyl Grignard reagents is the most reliable method for 6-azaindoles (2).

  • Substrate: 2-Chloro-3-nitropyridine.[4][5]

  • Reagent: Vinylmagnesium bromide (3-4 equivalents).

  • Mechanism: [3,3]-Sigmatropic rearrangement.[4]

  • Critical Control: Temperature must be maintained at -78°C initially to prevent polymerization of the vinyl Grignard.

Palladium-Catalyzed Cyclization (Larock/Sonogashira)

For 2,3-disubstituted analogs, coupling 3-amino-4-halopyridines with internal alkynes is preferred.

  • Advantage: Convergent synthesis; tolerates sensitive functional groups.

  • Precursor: 3-amino-4-iodopyridine (often generated from 3-amino-4-chloropyridine via Finkelstein or direct iodination).

Functionalization Protocols

Electrophilic Aromatic Substitution (C3-Halogenation)

Challenge: The pyridine ring deactivates the system. Standard indole bromination (Br2/Dioxane) often fails or yields mixtures. Solution: Use of N-halosuccinimides (NBS/NIS) in polar aprotic solvents (DMF) allows for controlled halogenation.

Protocol: C3-Bromination of 6-Azaindole

This protocol minimizes over-bromination and N-bromination side products.

  • Preparation: Dissolve 6-azaindole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) dropwise as a solution in DMF over 30 minutes.

    • Note: Slow addition is critical to prevent C2/C3 dibromination.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by LC-MS (Target M+H: M+79/81).

  • Quench: Pour the reaction mixture into ice-water (10x volume).

  • Workup: If precipitate forms, filter and wash with cold water. If no precipitate, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH).

N-Oxide Chemistry (Accessing C4/C7)

Direct nucleophilic attack on the pyridine ring is difficult. Converting N6 to the N-oxide activates the C4 and C7 positions for nucleophilic substitution (Reissert-Henze reaction) (3).

Workflow: N-Oxide Rearrangement
  • Oxidation: Treat 6-azaindole with m-CPBA (1.2 eq) in DCM or EtOAc at RT. Isolate the N-oxide (usually precipitates).

  • Chlorination: Treat the N-oxide with POCl3 (neat or in CHCl3) at reflux.

  • Regioselectivity: This typically yields a mixture of 4-chloro and 7-chloro isomers, separable by chromatography. The 4-chloro derivative is often favored sterically if C3 is unsubstituted.

Advanced Workflow: Synthesis Logic

The following diagram outlines the decision tree for selecting the correct synthetic approach based on the desired substitution pattern.

SynthesisLogic Start Target: Substituted 6-Azaindole Decision1 Is the Pyridine Ring (C4/C5/C7) Functionalized? Start->Decision1 RouteA Route A: De Novo Synthesis (Bartoli or Sonogashira) Decision1->RouteA Yes (Hard to add later) RouteB Route B: Functionalization of Core Decision1->RouteB No (Pyridine is H) Decision2 Is the target C3-Substituted? RouteB->Decision2 StepC3 C3-Halogenation (NBS/NIS) then Suzuki/Buchwald Decision2->StepC3 Yes StepC2 N-Protection (SEM/Boc) then C2-Lithiation (LiTMP) Decision2->StepC2 No (Target is C2) Final Final Drug Candidate StepC3->Final Pd-Catalysis StepC2->Final Electrophile Quench

Figure 2: Strategic decision tree for 6-azaindole synthesis and functionalization.

Key Data: Reactivity Comparison

Reaction TypeIndole6-AzaindoleOptimization Strategy for 6-Azaindole
Vilsmeier-Haack Fast, high yield at C3Slow, requires heatUse excess reagent; consider pre-functionalized precursors.
Minisci Reaction Difficult (oxidation prone)Feasible (Pyridine accepts radical)Use acidic conditions; N-oxide improves yield (4).
Friedel-Crafts Acylation Facile at C3Very DifficultUse C3-lithiation or Grignard exchange on 3-iodo-6-azaindole.
N-Arylation Requires base/Cu or PdFacile (N1 is acidic)Mild bases (Cs2CO3) often suffice; Buchwald conditions.

References

  • Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[2] Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707.[2] [Link]

  • Dobrounig, P., & Trobe, M. (2024). Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Organic Chemistry Frontiers. [Link]

  • Minakata, S., Komatsu, M., & Ohshiro, Y. (1992). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide.[6] Synthesis, 1992(7), 661–663. (Note: Mechanistically applicable to [2,3-c] system). [Link]

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. [Link]

Sources

Methodological & Application

Technical Evaluation of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine: Solubility, Stability, and Cell-Based Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaindole Scaffold in Drug Discovery

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a highly privileged structural motif in medicinal chemistry, serving as a bioisostere of the purine ring found in ATP. Consequently, this scaffold and its derivatives are frequently interrogated for kinase inhibition (e.g., JAK, FGFR, CDK) and epigenetic modulation (e.g., LSD1).

Unlike fully optimized clinical candidates, this compound represents a chemical fragment or intermediate . In cell-based assays, it is typically evaluated to:

  • Establish Baseline Toxicity: Determine the cellular therapeutic window before further chemical derivatization.

  • Screen for Fragment Activity: Detect weak, low-affinity binding to ATP pockets (Fragment-Based Drug Discovery - FBDD).

  • Serve as a Negative Control: Use as a structural reference for complex inhibitors built upon this core.

This guide details the rigorous protocol for solubilizing, handling, and testing this compound in cellular environments, ensuring that observed effects are due to specific target engagement rather than solubility artifacts or non-specific cytotoxicity.

Pre-Assay Characterization: Solubility & Stability

Critical Insight: Halogenated azaindoles are planar, lipophilic, and prone to aggregation in aqueous media. Poor solubility is the #1 cause of false negatives in fragment screening.

Protocol 1: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock solution.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , Anhydrous, ≥99.9%.

    • Why: The pyrrolo-pyridine core requires a polar aprotic solvent to disrupt intermolecular hydrogen bonding.

  • Concentration Target: Prepare a 10 mM or 50 mM master stock.

    • Calculation: Molecular Weight ≈ 215.02 g/mol .[1]

    • To make 1 mL of 50 mM stock: Weigh 10.75 mg of powder and dissolve in 1 mL DMSO.

  • Dissolution Procedure:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Visual QC: Inspect against a dark background. The solution must be optically clear.

  • Storage: Aliquot into amber glass or high-quality polypropylene tubes (20-50 µL aliquots) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Stability Note

The 3-Bromo and 4-Fluoro substituents are chemically stable under physiological conditions (pH 7.4, 37°C). However, they are reactive handles for palladium-catalyzed cross-coupling. Avoid using media containing high concentrations of thiols (e.g., >1 mM DTT/BME) during long incubations (>48h) to prevent potential nucleophilic aromatic substitution, although this is rare without catalysis.

Core Workflow: Cytotoxicity Profiling (Cell Viability)

Before testing for specific efficacy (e.g., kinase inhibition), you must define the Non-Cytotoxic Limit .

Protocol 2: Dose-Response Viability Assay

Method: ATP-based Luminescence (e.g., CellTiter-Glo®) or Metabolic Dye (e.g., MTT/Resazurin). Cell Lines: HEK293 (General toxicity), HepG2 (Metabolic liability), or specific target lines (e.g., MCF-7).

Step-by-Step Procedure:
  • Cell Seeding:

    • Seed cells in 96-well white-walled plates (for luminescence) at 3,000–5,000 cells/well in 90 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution (Serial Dilution):

    • Master Plate (DMSO): Prepare a 1:3 serial dilution of the compound in 100% DMSO.

      • Top concentration: 10 mM.

      • Range: 8 points.[2]

    • Intermediate Plate (Media): Dilute 2 µL of DMSO stock into 198 µL of culture media (1:100 dilution).

      • Result: 2x final concentration, 1% DMSO.

  • Treatment:

    • Add 100 µL of the Intermediate Plate mix to the 90 µL of cells (plus 10 µL initial volume adjustment if necessary to reach 1x).

    • Final Assay Conditions: Top concentration 50 µM (typical for fragments), 0.5% DMSO .

    • Controls: 0.5% DMSO (Vehicle), 10 µM Staurosporine (Kill Control).

  • Incubation: 48 or 72 hours.

  • Readout: Add detection reagent, shake for 2 mins, incubate 10 mins, read on a multimode plate reader.

Data Output: Generate a dose-response curve. Calculate CC50 (Cytotoxic Concentration 50%).

  • Decision Gate: If CC50 < 10 µM, the scaffold is non-specifically toxic; derivatization is needed to improve selectivity.

Functional Assay: Kinase Scaffold Screening

Since the 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine structure mimics the adenine ring of ATP, the most logical functional assay is an ATP-Competitive Kinase Inhibition Assay .

Protocol 3: Cellular Target Engagement (Western Blot)

Hypothesis: The compound binds to the ATP pocket of a kinase (e.g., JAK/STAT pathway), preventing phosphorylation of a downstream substrate.

Experimental Design:
  • Cell Line: TF-1 or HEL (JAK2 dependent) or cell line relevant to suspected target.

  • Stimulation: Cytokine (e.g., IL-6 or GM-CSF) to induce phosphorylation.

  • Readout: Ratio of p-STAT3 (Tyr705) to Total STAT3.

Step-by-Step Methodology:
  • Starvation: Seed cells (0.5 x 10⁶ cells/well in 6-well plates). Starve in serum-free media for 4–6 hours to reduce basal phosphorylation.

  • Pre-Treatment:

    • Add 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine at 10 µM, 30 µM, and 100 µM .

    • Include Vehicle (DMSO) and Positive Control (e.g., Ruxolitinib 1 µM).

    • Incubate for 1 hour .

  • Stimulation:

    • Add cytokine (e.g., IL-6 at 10 ng/mL) directly to the media.

    • Incubate for 15–30 minutes (pathway specific).

  • Lysis:

    • Place plates on ice. Aspirate media.

    • Wash once with ice-cold PBS containing 1 mM Na₃VO₄ (Phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Analysis:

    • Perform SDS-PAGE and Western Blot.

    • Probe for Phospho-Protein first, then strip and probe for Total Protein .

Visualization of Experimental Logic

The following diagram illustrates the workflow for evaluating this scaffold, distinguishing between Toxicity (Off-Target) and Efficacy (On-Target).

AssayWorkflow Compound 3-Bromo-4-fluoro-1H- pyrrolo[2,3-c]pyridine Stock Stock Prep (50 mM in DMSO) Compound->Stock QC Solubility QC (Visual Inspection) Stock->QC Split Parallel Workflows QC->Split If Clear ToxAssay Cytotoxicity Assay (CellTiter-Glo) Split->ToxAssay Define Safety Window FuncAssay Kinase Engagement (Western Blot / ELISA) Split->FuncAssay Define Activity CC50 Calculate CC50 (Toxicity Threshold) ToxAssay->CC50 Decision Lead Optimization Decision CC50->Decision Inhib Inhibition Analysis (p-Substrate / Total Substrate) FuncAssay->Inhib Inhib->Decision

Caption: Integrated workflow for parallel assessment of cytotoxicity and functional kinase inhibition.

Mechanism of Action (Hypothetical)

The diagram below depicts how the azaindole scaffold competes with ATP.

MOA Kinase Kinase Domain (Active Site) Substrate Protein Substrate Kinase->Substrate Phosphorylation ATP ATP (Natural Ligand) ATP->Kinase Binds Scaffold Azaindole Scaffold (Inhibitor) Scaffold->Kinase Competes (H-bonds to Hinge)

Caption: Competitive binding model: The azaindole scaffold mimics ATP to block the kinase hinge region.

Data Analysis & Troubleshooting

Quantitative Analysis

Summarize your findings in a standard table format to determine the Selectivity Index (SI) .

ParameterDefinitionTarget Value (Fragment)Target Value (Lead)
CC50 Concentration killing 50% of cells> 100 µM> 50 µM
IC50 Concentration inhibiting 50% of target< 50 µM< 100 nM
Selectivity Index Ratio of CC50 / IC50> 2> 50
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media High lipophilicity; "Crash out" upon dilution.Limit final DMSO to 0.5%. Pre-dilute in intermediate media step. Do not add 100% DMSO stock directly to well.
No Activity Observed Compound is a weak fragment (low affinity).Increase concentration to 50-100 µM. Ensure assay sensitivity is high (e.g., use Western Blot over ELISA for fragments).
High Background Toxicity Non-specific binding or membrane disruption.Verify purity (>95%). Check for residual heavy metals from synthesis (Pd/Cu).

References

  • Compound Properties & Isomerism

    • PubChem Compound Summary for Pyrrolo[2,3-c]pyridine derivatives.
  • Scaffold Biological Context

    • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.[3] ACS Med.[3] Chem. Lett. 2023.[3]

  • Assay Methodology (Solubility)

    • Assay Guidance Manual: Solubility Assays. NCBI Bookshelf.
  • Kinase Screening Protocols

    • Protocol for Cell-Based Kinase Assays. Promega Technical Resources.

Sources

Application Note: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (also known as a 3-bromo-4-fluoro-6-azaindole derivative) represents a high-value "privileged scaffold" for the development of targeted oncology therapeutics. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole (pyrrolo[2,3-c]pyridine) core offers unique physicochemical properties—specifically altered hydrogen bond donor/acceptor motifs and pKa values—that allow it to access distinct chemical space within the ATP-binding pockets of kinases.

This guide details the application of this specific building block in Fragment-Based Drug Discovery (FBDD) . Its dual-halogenation pattern (3-Br, 4-F) enables orthogonal functionalization strategies: the bromine serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom acts either as a metabolic blocker or a site for nucleophilic aromatic substitution (


), facilitating the rapid generation of diverse inhibitor libraries.

Scientific Background & Mechanism[1][2]

The 6-Azaindole Advantage

In oncology research, the 6-azaindole scaffold acts as a bioisostere of the purine core found in ATP. This structural mimicry allows derivatives to function as ATP-competitive inhibitors for a range of oncogenic kinases, including DYRK1B , JAK family , and PIM kinases .

Structural Logic: The 3-Br / 4-F Motif

The utility of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine lies in its specific substitution pattern, which dictates the synthetic logic:

  • Position 3 (Bromine): This is the primary vector for extending the molecule into the "hydrophobic back pocket" or "gatekeeper" region of a kinase. It is highly reactive toward Pd-catalyzed couplings.

  • Position 4 (Fluorine):

    • Electronic Effect: The high electronegativity modulates the electron density of the pyridine ring, influencing the hydrogen-bond acidity of the N1-H.

    • Metabolic Stability: The C-F bond is resistant to oxidative metabolism (e.g., by CYP450s), prolonging half-life.

    • Synthetic Handle: In the electron-deficient 6-azaindole system, the 4-F is susceptible to

      
       displacement by amines or alkoxides, allowing for the introduction of solubilizing groups (e.g., piperazines).
      
Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) potential of this scaffold.

SAR_Logic Scaffold 3-Bromo-4-fluoro- 1H-pyrrolo[2,3-c]pyridine Pos3 Position 3 (Br) Suzuki/Stille Coupling Scaffold->Pos3 Functionalization Pos4 Position 4 (F) SNAr or Metabolic Block Scaffold->Pos4 Functionalization N1 Position 1 (NH) Hinge Binder Scaffold->N1 Native Interaction Target1 Hydrophobic Pocket (Specificity) Pos3->Target1 Targets Target2 Solvent Exposed Region (Solubility/ADME) Pos4->Target2 Targets Target3 ATP Hinge Region (Potency) N1->Target3 H-Bonds to

Caption: SAR logic showing how the 3-Br and 4-F positions map to specific kinase binding domains.

Experimental Protocols

Protocol A: Divergent Synthesis of Kinase Inhibitor Libraries

Objective: To synthesize a library of 3-aryl-4-substituted-6-azaindoles using the core scaffold.

Reagents Required:

  • 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine[1]

  • Aryl boronic acids (various)[2]

  • Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane, Water

  • Amines (e.g., N-methylpiperazine, Morpholine) for

    
    
    
  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) for protection

Workflow:

  • Step 1: N1-Protection (Critical for regioselectivity)

    • Dissolve 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF at 0°C.

    • Add NaH (1.2 eq, 60% dispersion) and stir for 30 min.

    • Add SEM-Cl (1.1 eq) dropwise. Stir at RT for 2 hours.

    • Why: Protecting the indole nitrogen prevents catalyst poisoning and N-arylation side reactions during the Suzuki coupling.

  • Step 2: Suzuki-Miyaura Coupling (C3 Functionalization)

    • Combine SEM-protected intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and K₂CO₃ (2.0 eq) in Dioxane:H₂O (4:1).

    • Degas with Nitrogen for 10 min.

    • Add Pd(dppf)Cl₂ (0.05 eq).

    • Heat to 90°C for 4-12 hours (monitor by LC-MS).

    • Insight: The C3-Br bond is significantly more reactive than the C-F bond or the C-Cl bonds often found on the pyridine ring, ensuring selective coupling at C3.

  • Step 3: Nucleophilic Aromatic Substitution (

    
    ) at C4 (Optional) 
    
    • Note: If the 4-F is intended as a metabolic blocker, skip to Step 4.

    • Dissolve the C3-arylated product in DMSO or NMP.

    • Add the desired amine (e.g., Morpholine, 3.0 eq) and DIPEA (3.0 eq).

    • Heat to 120°C in a sealed tube or microwave reactor for 1-2 hours.

    • Mechanism:[3][4][5] The 6-azaindole nitrogen (N6) renders the C4 position electron-deficient, facilitating the displacement of the fluoride leaving group.

  • Step 4: Deprotection

    • Treat the product with TFA/DCM (1:1) or TBAF in THF to remove the SEM group.

    • Purify via Preparative HPLC.

Protocol B: In Vitro Kinase Inhibition Assay (DYRK1B Model)

Objective: To validate the inhibitory potency of synthesized derivatives against DYRK1B, a kinase implicated in pancreatic and ovarian cancer survival.

Materials:

  • Recombinant Human DYRK1B Kinase

  • Substrate peptide (e.g., DYRKtide)

  • ATP (10 µM, Km apparent)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the synthesized 6-azaindoles in 100% DMSO (Top concentration: 10 µM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL of Compound (in 1% DMSO final)

    • 4 µL of Kinase buffer containing DYRK1B (0.5 ng/µL)

    • 4 µL of Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to determine IC₅₀ using non-linear regression (GraphPad Prism).

Data Presentation & Analysis

When reporting results for derivatives of this scaffold, structure data in the following format to allow for rapid SAR analysis.

Table 1: Representative SAR Data for 3-Bromo-4-fluoro-6-azaindole Derivatives

Compound IDR3 Substituent (Suzuki)R4 Substituent (SNAr/F)DYRK1B IC₅₀ (nM)HCT116 GI₅₀ (µM)
BA-001 PhenylF (Parent)4505.2
BA-002 4-PyrazolylF851.1
BA-003 4-PyrazolylN-Methylpiperazine12 0.3
BA-004 3-PyridylMorpholine1502.8

Note: Data is illustrative. The substitution of F with N-Methylpiperazine (BA-003) often improves solubility and potency by accessing solvent-exposed H-bonds.

Synthetic Workflow Diagram

The following diagram outlines the divergent synthesis pathway, highlighting the versatility of the 3-Br-4-F scaffold.

Synthesis_Workflow Start 3-Bromo-4-fluoro- 1H-pyrrolo[2,3-c]pyridine Step1 Step 1: SEM Protection (NaH, SEM-Cl) Start->Step1 Inter1 N-SEM Intermediate Step1->Inter1 Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Inter1->Step2 Inter2 3-Aryl-4-fluoro Intermediate Step2->Inter2 Branch Path? Inter2->Branch PathA Path A: Keep Fluorine (Metabolic Stability) Branch->PathA No SNAr PathB Path B: SNAr Reaction (R'-NH2, Heat) Branch->PathB SNAr Final1 Target A: 4-Fluoro Inhibitor PathA->Final1 Deprotection Final2 Target B: 4-Amino Inhibitor PathB->Final2 Deprotection

Caption: Divergent synthesis workflow from the 3-bromo-4-fluoro-6-azaindole core.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024).[4] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.

  • Tocris Bioscience. (n.d.). AZ Dyrk1B 33: Potent and selective Dyrk1B kinase inhibitor. Tocris Product Guide.

  • BenchChem. (2025).[5] Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. BenchChem Technical Support.

  • AbbVie Inc. (2020). Discovery of ABBV-744, a BET Bromodomain Inhibitor.[6] Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrrolo[2,3-c]pyridine Product Page (Structural Analog Reference).

Sources

Application Note: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) in drug design.

Executive Summary

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a highly specialized heterocyclic fragment belonging to the 6-azaindole class. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole scaffold offers a distinct hydrogen bond donor/acceptor vector profile, making it a valuable tool for scaffold hopping in kinase inhibitor design.

This guide focuses on utilizing this fragment as a core building block. The 3-bromo substituent serves as a primary vector for carbon-carbon bond formation (growth vector), while the 4-fluoro group acts as a critical physicochemical modulator—enhancing metabolic stability and tuning the acidity of the pyrrole N-H without serving as a labile leaving group in standard SNAr conditions.

Structural Analysis & Design Rationale

The 6-Azaindole Advantage

The pyrrolo[2,3-c]pyridine core is a bioisostere of indole and purine. In the context of ATP-competitive kinase inhibition:

  • N1-H (Pyrrole): Acts as a hydrogen bond donor to the kinase hinge region (e.g., interacting with the carbonyl of the gatekeeper residue).

  • N6 (Pyridine): Positioned to interact with solvent-front residues or specific water networks, distinct from the N7 interaction of 7-azaindoles.

Functional Group Orthogonality

The molecule features two halogenated sites with orthogonal reactivity profiles, allowing for controlled, sequential functionalization.

PositionSubstituentReactivity ProfileDesign Function
C3 Bromine (-Br)High Reactivity. Excellent substrate for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).Growth Vector: Used to extend the molecule into the hydrophobic pocket (e.g., gatekeeper region).
C4 Fluorine (-F)Low Reactivity (SNAr). Unlike 7-azaindoles, the C4 position in 6-azaindoles is meta to the pyridine nitrogen, rendering it resistant to nucleophilic aromatic substitution.Metabolic Shield: Blocks oxidation at the electron-rich C4 position. Electronic Tuning: Lowers the pKa of the N1-H, strengthening H-bond donor capability.
N1 Hydrogen (-H)Acidic. pKa ~12-13. Requires protection during basic coupling conditions.Hinge Binder: Critical for target affinity.
Visualization of Reactivity

The following diagram illustrates the strategic utilization of the scaffold's nodes.

ReactivityMap Scaffold 3-Bromo-4-fluoro- 1H-pyrrolo[2,3-c]pyridine C3_Br C3-Bromo (Growth Vector) Scaffold->C3_Br C4_F C4-Fluoro (Metabolic Shield) Scaffold->C4_F N1_H N1-H (Hinge Binder) Scaffold->N1_H Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) C3_Br->Suzuki Primary Synthesis Stability Blocks CYP450 Oxidation C4_F->Stability ADME Property Protect Requires SEM/Boc Protection N1_H->Protect Synthetic Handling

Caption: Functional map of the 6-azaindole scaffold. The C3-Br is the reactive handle, while C4-F provides stability.

Experimental Protocols

Protocol A: N1-Protection (SEM Group Installation)

Rationale: The acidic N1-H can poison Palladium catalysts and undergo competing N-arylation. Protection with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is recommended for stability during Suzuki coupling.

Materials:

  • 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Sodium hydride (NaH, 60% in oil, 1.2 eq)

  • SEM-Chloride (1.1 eq)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the starting material in anhydrous DMF under Nitrogen atmosphere at 0 °C.

  • Deprotonation: Add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Protocol B: C3-Functionalization via Suzuki-Miyaura Coupling

Rationale: This step installs the hydrophobic tail or aryl group necessary for kinase selectivity. The 4-Fluoro group remains intact.

Materials:

  • N-SEM-protected 3-Bromo-4-fluoro-6-azaindole (1.0 eq)

  • Aryl Boronic Acid/Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the protected azaindole, boronic acid, and catalyst.

  • Inertion: Evacuate and backfill with N2 (3 cycles).

  • Solvent Addition: Add degassed Dioxane and aqueous K2CO3.

  • Heating: Heat to 90 °C (oil bath) or 100 °C (Microwave, 30 min).

    • Note: The 4-F group is stable under these conditions.

  • Workup: Filter through a Celite pad. Dilute with EtOAc/Water. Extract and concentrate.[1]

  • Purification: Flash chromatography.

Protocol C: Global Deprotection (SEM Removal)

Rationale: Restoring the N1-H is essential for biological activity (hinge binding).

Method:

  • Dissolve the coupled product in THF.

  • Add TBAF (1.0 M in THF, 5.0 eq) and Ethylenediamine (2.0 eq) (scavenger for the formaldehyde byproduct).

  • Reflux for 4-6 hours.

  • Workup requires careful washing to remove silicon byproducts.

Case Study: Designing a JAK-Family Inhibitor

Application of the scaffold in a hypothetical drug discovery campaign.

Objective: Design a selective inhibitor targeting the ATP pocket of Janus Kinase (JAK).

Design Logic:

  • Hinge Binding: The 1H-pyrrolo[2,3-c]pyridine core mimics the Adenine of ATP.[2] The N1-H donates a hydrogen bond to the hinge region (Glu residue).

  • Gatekeeper Access: The C3-Aryl group (installed via Protocol B) extends past the gatekeeper residue (Methionine in JAK) into the hydrophobic back pocket.

  • Selectivity Filter: The 4-Fluoro group serves two roles:

    • Electronic: It withdraws electron density from the pyrrole ring, increasing the acidity of N1-H (stronger H-bond donor).

    • Steric/Metabolic: It prevents metabolic hydroxylation at C4, a common clearance pathway for azaindoles.

Comparative Data (Hypothetical):

Compound Core C4-Substituent N1-H pKa (Calc) Metabolic Stability (HLM T1/2)
A 7-Azaindole H 13.2 15 min
B 6-Azaindole H 12.8 22 min

| C | 6-Azaindole | Fluoro | 11.5 | >60 min |

Table 1: Impact of the 4-Fluoro group on physicochemical properties. The electron-withdrawing F lowers pKa, enhancing donor strength, and blocks metabolic soft spots.

Workflow Diagram

The following diagram outlines the critical path from the raw building block to the final lead candidate.

Workflow Start Start: 3-Bromo-4-fluoro- 1H-pyrrolo[2,3-c]pyridine Step1 Step 1: N-Protection (SEM-Cl, NaH) Start->Step1 Step2 Step 2: C3-Coupling (Suzuki: Ar-B(OH)2, Pd) Step1->Step2 Decision Decision Point: Is C4-F retained? Step2->Decision PathA Path A (Standard): Retain F for Stability Decision->PathA Yes PathB Path B (Difficult): SnAr at C4 (Requires Activation) Decision->PathB No Step3 Step 3: Deprotection (TBAF/TFA) PathA->Step3 PathB->Step3 Low Yield Final Final Lead: Kinase Inhibitor Step3->Final

Caption: Synthesis workflow. Note that displacing the C4-F (Path B) is chemically challenging in this specific isomer.

Safety & Handling (MSDS Summary)

  • Hazards: The compound is an organohalide. Treat as an irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8 °C under inert gas (Argon). Light sensitive.[3]

  • Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References

  • Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Voloshchuk, V. V., et al. Journal of Organic and Pharmaceutical Chemistry. (2024).

  • Azaindoles in Drug Discovery: A Privileged Scaffold. Song, J. J., et al.[4] Chemical Society Reviews. (2020).

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent LSD1 Inhibitors. Wang, et al. Journal of Medicinal Chemistry. (2023).[3][5][6]

  • Nucleophilic Aromatic Substitution on Fluoropyridines: Mechanistic Insights. S. Gronert, et al. Organic & Biomolecular Chemistry.[1][3][5][7][8][9][10][11][12] (2014).[4]

  • 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (Isomer Comparison Data). Sigma-Aldrich Product Specification.

Disclaimer: This protocol is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling novel chemical entities.

Sources

"3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine as a building block in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Kinase Inhibitor Design and Fragment-Based Drug Discovery[1]

Abstract

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1227582-62-0) represents a high-value scaffold in modern medicinal chemistry, particularly for "scaffold hopping" exercises targeting the ATP-binding pockets of kinases (e.g., JAK, ROCK, PIM). As a 6-azaindole derivative, it offers a distinct physicochemical profile compared to the more ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine). This guide details the structural advantages of this building block, its orthogonal reactivity profile, and validated protocols for its incorporation into drug candidates.

Introduction: The 6-Azaindole Advantage

While 7-azaindoles have dominated kinase inhibitor chemistry (e.g., Vemurafenib, Tofacitinib), the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold provides a unique vector for optimizing solubility and hydrogen-bonding interactions.

The specific substitution pattern of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine offers two critical strategic advantages:

  • C3-Bromine Handle: A highly reactive site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of the "hinge-binding" or "solvent-front" regions of a pharmacophore.

  • C4-Fluorine Substituent: Unlike the labile C4-chlorine in 7-azaindoles (which is prone to SNAr displacement), the C4-fluorine in the 6-azaindole system is generally more stable. It serves as a bioisostere for hydrogen, blocking metabolic oxidation at the C4 position and modulating the pKa of the pyridine nitrogen (N6), thereby influencing solubility and permeability.

Chemical Reactivity Profile & Logic

Successful utilization of this building block requires understanding the electronic nuances of the 6-azaindole core.

SiteReactivity TypeMechanistic Insight
N1 (Pyrrole N) NucleophilicpKa ~13. Requires deprotonation (NaH, Cs₂CO₃) for alkylation or protection (SEM, Boc, Tosyl). Protection is often required before C3-coupling to prevent catalyst poisoning.
C3-Br Electrophilic (Metal-mediated)High Reactivity. The C3 position is electron-rich (pyrrole-like). The C-Br bond is easily inserted by Pd(0). Excellent substrate for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups.
C4-F Stable / Latent ElectrophileModulated Reactivity. In 6-azaindoles, C4 is beta to the pyridine nitrogen (N6), making it less activated for SNAr compared to C4 in 7-azaindoles (where C4 is para-like to N7). The C4-F is typically retained as a structural element but can be displaced by strong nucleophiles under forcing conditions.
N6 (Pyridine N) Basic / H-Bond AcceptorpKa ~6-7. Protonation site. Can form salts or N-oxides. Critical for binding to hinge region residues (e.g., via water bridges).
Application Note 1: Orthogonal Functionalization Strategy

The most robust workflow involves a "Protect-Couple-Deprotect" sequence. Direct coupling on the free NH indole is possible but often results in lower yields due to deprotonation by the basic coupling conditions.

Experimental Workflow Diagram (DOT)

ReactivityMap Start 3-Bromo-4-fluoro- 1H-pyrrolo[2,3-c]pyridine Step1 Step 1: N1-Protection (SEM-Cl / Boc2O) Start->Step1 NaH, DMF, 0°C Step2 Step 2: C3-Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step1->Step2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C C4_Branch Optional: C4-Functionalization (Rare: requires activation) Step1->C4_Branch Harsh SNAr Step3 Step 3: Deprotection (TFA or TBAF) Step2->Step3 Acid/Fluoride Target Final Drug Candidate (Kinase Inhibitor) Step3->Target Final Purification

Caption: Orthogonal functionalization workflow prioritizing N1-protection and C3-cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling at C3

Objective: Synthesis of 4-fluoro-3-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine (Model Reaction).

Reagents & Materials
  • Substrate: 3-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine (SEM-protected starting material). Note: See Section 6 for protection protocol.

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution.

  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Procedure
  • Setup: In a 20 mL microwave vial or round-bottom flask, charge the SEM-protected bromide (1.0 mmol, 345 mg), boronic acid (1.5 mmol, 228 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and 2.0 M aq. K₂CO₃ (1.5 mL, 3.0 mmol) via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 4–6 hours.

    • Microwave: Heat to 110°C for 45 minutes.

  • Monitoring: Monitor by LC-MS. The bromide (M+H) peak should disappear, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–50% EtOAc in Hexanes.

    • Expected Yield: 75–85%.

Pre-requisite Protocol: N1-Protection (SEM Group)

Protection is highly recommended to improve solubility and prevent N-arylation side reactions during coupling.

  • Dissolution: Dissolve 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M) under N₂.

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 min at 0°C until gas evolution ceases.

  • Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Carefully quench with sat. aq. NH₄Cl. Extract with EtOAc.[3]

Analytical Data Summary (Reference Values)

When characterizing the intermediate, look for these signature signals:

NucleusSignal Characteristics (Approximate)Interpretation
¹H NMR (DMSO-d₆) δ 12.0–12.5 ppm (Broad Singlet)Indole N-H (Absent if protected).
¹H NMR δ 7.8–8.0 ppm (Singlet)C2-H (Pyrrole ring). Diagnostic for C3-substitution (shift changes).
¹H NMR δ 8.8 ppm (Singlet) & δ 8.3 ppm (Doublet)Pyridine protons (H7 and H5).
¹⁹F NMR δ -130 to -140 ppmC4-Fluorine.
MS (ESI) M+H and M+H+2 (1:1 ratio)Characteristic Bromine isotope pattern in starting material.
Troubleshooting & Storage
  • Storage: Store the 3-bromo-4-fluoro building block at 2–8°C under inert gas. It is light-sensitive; keep in amber vials.

  • Protodebromination: If the bromine is lost during Suzuki coupling (yielding the hydro-dehalogenated product), switch to a milder base (CsF) or a more active catalyst system (e.g., XPhos Pd G3) to accelerate the oxidative addition step.

  • Regioselectivity: If attempting SNAr at C4 (forcing conditions), be aware that the C4-F is significantly less reactive than in 7-azaindoles. High temperatures (>120°C) and strong nucleophiles (alkoxides) are required, which may compromise the bromine handle.

References
  • Synthesis of Azaindoles: Song, J. J., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." J. Org.[4] Chem.2002 , 67, 2305–2309. Link

  • Reactivity of Fluoropyridines: Schlosser, M., et al. "Site-Selective Substitution of Fluoro- and Chloropyridines." Eur. J. Org. Chem.2005 , 1325–1339. Link

  • Medicinal Chemistry of 6-Azaindoles: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron2007 , 63, 8689–8707.[5] Link

  • Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

Sources

Application Notes and Protocols for the Strategic Use of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role in numerous biologically active compounds, particularly kinase inhibitors. This guide provides an in-depth exploration of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine , a highly versatile chemical building block, for its application in systematic Structure-Activity Relationship (SAR) studies. We will detail the strategic rationale behind its design, provide validated, step-by-step protocols for its chemical elaboration, and present a framework for its application in a typical drug discovery campaign. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the targeted synthesis of novel therapeutics.

The Strategic Value of the 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Scaffold

The utility of this specific scaffold in drug discovery is not accidental; it is a product of rational design, embedding key features that facilitate rapid and informative SAR exploration. The pyrrolopyridine core itself is a bioisostere of indole, and its deazapurine framework bears a resemblance to adenine, the natural ligand for ATP, making it an excellent starting point for designing inhibitors of ATP-dependent enzymes like kinases.[1]

The true power of this building block lies in the strategic placement of its halogen substituents:

  • The 3-Bromo Position: The bromine atom serves as a remarkably versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties at the C3 position. This allows chemists to systematically probe the steric, electronic, and hydrophobic contours of a target's binding site. Common transformations include Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), and Sonogashira (C-C triple bond) couplings.[2][3]

  • The 4-Fluoro Position: Fluorine is a "superstar" element in medicinal chemistry.[4] Its introduction into a drug candidate can profoundly and often beneficially modulate key physicochemical and pharmacological properties.[5]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, capable of blocking oxidative metabolism at that position, which can enhance a compound's half-life and bioavailability.[4][6]

    • pKa Modulation: As a highly electronegative atom, fluorine can lower the pKa of nearby basic nitrogen atoms, which can be critical for optimizing cell permeability and target engagement.[4][7]

    • Binding Interactions: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions within a protein binding pocket, thereby increasing potency.

    • Conformational Control: The strategic placement of fluorine can influence the conformational preferences of a molecule, potentially pre-organizing it for a more favorable binding pose.[4]

The combination of these two halogens on the 6-azaindole core provides a logical and efficient platform for generating focused libraries of compounds to drive a hit-to-lead or lead optimization campaign.

SAR_Scaffold cluster_vectors Key Diversification Vectors scaffold 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (Core Scaffold) C3 C3 Position (via Bromine) scaffold->C3 Cross-Coupling (Suzuki, Buchwald-Hartwig) N1 N1 Position (Pyrrole NH) scaffold->N1 Alkylation / Arylation C4 C4 Position (via Fluorine) scaffold->C4 Nucleophilic Aromatic Substitution (SNAr) (harsher conditions)

Caption: Key diversification points on the scaffold.

Core Synthetic Protocols for SAR Library Generation

The following protocols are foundational methods for elaborating the 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine core. They are designed to be robust and adaptable to a range of substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at C3

Principle: This palladium-catalyzed reaction couples the C3-bromo position with a variety of aryl or heteroaryl boronic acids (or esters) to introduce new carbon-based substituents. This is ideal for exploring hydrophobic pockets and extending the molecule into new regions of the binding site.[8][9]

Materials & Reagents

ReagentPurposeTypical Amount (mol equiv)
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridineStarting Material1.0
(Hetero)arylboronic AcidCoupling Partner1.2 - 1.5
Pd(dppf)Cl₂ or XPhos Pd G2Palladium Catalyst0.03 - 0.05
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0
1,4-Dioxane and Water (e.g., 4:1 v/v)Solvent System-

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired (hetero)arylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (0.03 equiv).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction: Heat the mixture with vigorous stirring. Typical conditions are 80-120 °C for 1-16 hours. Microwave irradiation can often accelerate the reaction significantly (e.g., 100-140 °C for 15-60 minutes).[3]

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired C3-arylated product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation at C3

Principle: This reaction forms a C-N bond by coupling the C3-bromo position with a primary or secondary amine.[2] It is a cornerstone for introducing hydrogen bond donors/acceptors or groups that can occupy charged or polar pockets in the target protein.[10][11]

Materials & Reagents

ReagentPurposeTypical Amount (mol equiv)
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridineStarting Material1.0
Primary or Secondary AmineCoupling Partner1.2 - 1.5
Pd₂(dba)₃ or Pd(OAc)₂Palladium Source0.02 - 0.05
XPhos or BINAPLigand0.04 - 0.10
NaOtBu or Cs₂CO₃Base1.5 - 2.5
Toluene or 1,4-Dioxane (anhydrous)Solvent-

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium source (0.02 equiv), ligand (0.04 equiv), and base (1.5 equiv) to a dry reaction vessel.

  • Add Reagents: Add the 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and the desired amine (1.2 equiv).

  • Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas three times.[12]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to a concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the reaction is complete as monitored by LC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Partition the residue between ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Workflow cluster_reactions Parallel Synthesis Start 3-Bromo-4-fluoro- 1H-pyrrolo[2,3-c]pyridine Suzuki Protocol 1: Suzuki-Miyaura Coupling Start->Suzuki Buchwald Protocol 2: Buchwald-Hartwig Amination Start->Buchwald Library Focused Compound Library (C3-diversified) Suzuki->Library Buchwald->Library Assay Bioassay (e.g., Kinase Inhibition) Library->Assay SAR SAR Data Analysis & Next Design Cycle Assay->SAR

Caption: A typical SAR workflow using the core scaffold.

Application in SAR Studies: A Kinase Inhibitor Case Study Framework

Let's consider a hypothetical SAR campaign against a protein kinase, such as Fibroblast Growth Factor Receptor (FGFR), where pyrrolopyridine scaffolds have shown promise.[13][14]

Objective: To understand the structural requirements for potent and selective inhibition of FGFR1.

Initial Hit: Compound 1 , 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, is identified as a fragment hit or is the core of a hit from a high-throughput screen. The pyrrole NH and pyridine N7 are hypothesized to form key hydrogen bonds in the kinase hinge region, a common binding motif for this class of inhibitors.[1]

SAR Exploration at C3: A library of analogs is synthesized using Protocols 1 and 2 to probe the solvent-exposed region.

Table 1: Representative SAR Data for C3-Modified Analogs

CompoundR Group at C3FGFR1 IC₅₀ (nM)SAR Rationale
1 -Br>10,000Starting material, no significant activity.
2a -Phenyl850Establishes baseline activity for an aryl substituent.
2b -4-Methoxyphenyl150Electron-donating group improves potency, suggesting a favorable interaction or electronic effect.
2c -3,5-Difluorophenyl95Halogen substituents enhance potency, possibly through interactions with the protein or improved properties.[15]
3a -NH-(cyclopropyl)450Small aliphatic amine is tolerated.
3b -NH-(4-morpholinyl)75Addition of a polar, H-bond accepting group significantly boosts potency, indicating a polar pocket.
3c -NH-(4-hydroxyphenyl)35Lead Compound. Combines aryl ring with a key H-bond donor/acceptor, leading to a potent inhibitor.

Interpretation and Next Steps:

  • The data suggests that the C3 position points towards a solvent-accessible region where both hydrophobic and polar interactions are beneficial.

  • The significant potency gain with the morpholine (3b) and 4-hydroxyphenyl (3c) groups strongly indicates the presence of a nearby polar or charged residue that can be engaged.

  • The 4-fluoro group is maintained throughout this initial exploration. A key subsequent experiment would be to synthesize the des-fluoro analog of the lead compound 3c . A significant drop in potency would confirm the crucial role of the fluorine atom in binding or maintaining an active conformation.[16][17]

Bioassay Protocol for SAR Interrogation

A robust and reproducible bioassay is critical for generating high-quality SAR data. An in vitro kinase inhibition assay is the primary tool for this type of campaign.

Protocol 3: In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase. The assay produces a FRET (Förster Resonance Energy Transfer) signal that is inversely proportional to the amount of tracer displaced, allowing for the calculation of an IC₅₀ value.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a low-volume 384-well plate.

  • Reagent Preparation: Prepare a kinase/tracer mixture in assay buffer containing the target kinase (e.g., FGFR1) and the fluorescent tracer.

  • Reaction Incubation: Dispense the kinase/tracer mixture into the assay plate containing the compounds. Allow the plate to incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Detection: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a powerful and strategically designed building block for modern medicinal chemistry. Its embedded chemical handles allow for the rapid and logical exploration of chemical space around a privileged core. By employing robust synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently generate focused libraries to build detailed structure-activity relationships, accelerating the discovery of novel and potent therapeutics. The systematic application of these protocols, coupled with precise bioassays, provides a clear and validated path for hit-to-lead and lead optimization campaigns.

References

  • Smolecule. (2024). 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine.
  • Lin, T. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
  • National Center for Biotechnology Information. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • CRIS UPC. (n.d.). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][6][18]triazin-4-yloxy)aniline, 3-fluoro-4-(1H- pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2- pyridinylamine derivatives as c-Met kinase inhibitors. Available at:

  • ResearchGate. (2025). Fluorinated Heterocycles.
  • PubMed. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][6][18]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Available at:

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The synthesis, while conceptually straightforward, presents several challenges related to regioselectivity, yield, and purity. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and achieve consistent, high-yield results.

Synthesis Overview & Key Challenges

The target molecule, 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative), is typically synthesized via electrophilic bromination of the 4-fluoro-1H-pyrrolo[2,3-c]pyridine starting material. The pyrrole ring is electron-rich and highly activated towards electrophilic substitution. The primary challenge lies in controlling the regioselectivity of the bromination. The C3 position is the most electronically favorable site for substitution; however, side reactions such as bromination at other positions or di-bromination can occur, complicating purification and reducing the yield of the desired product.

The stability of the starting material and product under the reaction conditions is also a critical consideration. The 4-fluoropyridine moiety can be sensitive to strongly acidic or basic conditions.[1] Therefore, the choice of brominating agent and reaction conditions must be carefully optimized to favor the desired C3-bromination while minimizing degradation and side-product formation.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis. Each problem is followed by an analysis of potential causes and a set of recommended solutions based on established chemical principles.

Issue 1: Low or No Conversion of Starting Material

Question: I've run the reaction, but TLC/LC-MS analysis shows predominantly unreacted 4-fluoro-1H-pyrrolo[2,3-c]pyridine. What could be the problem?

Potential Causes & Solutions:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent for this transformation.[2][3] However, it can decompose over time, especially if exposed to moisture or light.

    • Solution: Use a fresh bottle of NBS or recrystallize the existing stock from hot water to ensure high purity.[3] Always store NBS in a cool, dark, and dry place.

  • Insufficient Activation: Electrophilic aromatic substitution requires the generation of a sufficiently electrophilic bromine species.

    • Solution 1: If using NBS, the reaction is often performed in a polar aprotic solvent like DMF or acetonitrile at low temperatures (e.g., 0 °C to room temperature). Ensure the temperature is not too low, as it can slow the reaction rate excessively.

    • Solution 2: Consider adding a catalytic amount of a mild acid, which can protonate NBS and increase the electrophilicity of the bromine.[4] However, use caution, as strong acids can degrade the azaindole core.

  • Incorrect Solvent Choice: The solvent can significantly impact the reaction rate and selectivity.

    • Solution: Solvents like DMF, acetonitrile, or THF are generally effective. Non-polar solvents like CCl₄ are sometimes used for radical brominations but are less suitable for the desired electrophilic substitution on this electron-rich heterocycle.[3]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My reaction produces the desired 3-bromo product, but I also see significant amounts of other brominated species and/or a di-brominated product. How can I improve selectivity for the C3 position?

Potential Causes & Solutions:

  • Overly Reactive Brominating Agent/Conditions: Using elemental bromine (Br₂) or harsh reaction conditions (e.g., high temperatures) can lead to a loss of selectivity and the formation of multiple products, including di-brominated species.

    • Solution 1: N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine compared to Br₂.[2][5] If you are not already using it, switching to NBS is highly recommended.

    • Solution 2: Perform the reaction at a lower temperature. Start the reaction at 0°C or even -10°C and allow it to slowly warm to room temperature. This will temper the reactivity and favor the most kinetically accessible product (C3-bromo).

  • Stoichiometry of Brominating Agent: Using an excess of the brominating agent is a common cause of di-bromination.

    • Solution: Use a carefully controlled amount of the brominating agent. Start with 1.05 to 1.1 equivalents of NBS. Monitor the reaction closely by TLC or LC-MS and only add more reagent if the conversion stalls with significant starting material remaining.

  • Solvent Effects: The solvent can influence the distribution of isomers.

    • Solution: A systematic solvent screen can be beneficial. Compare results in DMF, acetonitrile, and THF to identify the solvent that provides the best C3-selectivity for your specific setup.

Table 1: Comparison of Common Brominating Agents
ReagentTypical ConditionsProsCons
N-Bromosuccinimide (NBS) Acetonitrile or DMF, 0 °C to RTHigh C3-selectivity, milder, easier to handle.[2][6]Can be less reactive, requires pure reagent.
Copper(II) Bromide (CuBr₂) Acetonitrile, RT to refluxCan be highly regioselective for azaindoles.[7]Requires stoichiometric amounts, workup can be more complex.
Elemental Bromine (Br₂) Acetic Acid or CH₂Cl₂, 0 °CHighly reactive, inexpensive.Often leads to poor selectivity and over-bromination.[8]
Issue 3: Product Degradation or Darkening of the Reaction Mixture

Question: My reaction mixture turns dark brown/black, and the final yield is low after workup, suggesting product decomposition. What is causing this?

Potential Causes & Solutions:

  • Acid-Mediated Decomposition: The pyrrolopyridine core can be unstable in the presence of strong acids, which can be generated as byproducts (e.g., HBr if using Br₂).

    • Solution 1: Use NBS, as the succinimide byproduct is non-acidic.

    • Solution 2: If an acid catalyst is necessary, use a minimal amount. Alternatively, consider performing the reaction in the presence of a non-nucleophilic, acid-scavenging base like sodium bicarbonate or potassium carbonate, added portion-wise.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be exacerbated by light or trace metal impurities.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and protect the reaction vessel from light by wrapping it in aluminum foil.

  • High Temperatures: Azaindoles can be thermally sensitive.

    • Solution: Maintain the recommended low-temperature profile for the reaction. Avoid prolonged heating during both the reaction and the workup/purification steps.

Optimized Experimental Protocol & Workflow

This protocol is a recommended starting point for achieving a high yield of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine.

Step-by-Step Methodology
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 10-15 mL per gram of starting material) and stir to dissolve.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimum amount of anhydrous acetonitrile or DMF. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.

  • Workup: Dilute the mixture with water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine.

Visual Workflow

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup & Purification Start Dissolve Starting Material (4-fluoro-1H-pyrrolo[2,3-c]pyridine) in Acetonitrile Cool Cool to 0 °C Start->Cool AddNBS Add NBS Solution (1.05 eq) Dropwise Cool->AddNBS Monitor Monitor by TLC/LC-MS (1-3 hours @ 0 °C) AddNBS->Monitor Quench Quench with Na₂S₂O₃ (aq) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify End End Purify->End Final Product: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine TroubleshootingTree Start Analyze Reaction Outcome (TLC or LC-MS) LowConversion Low Conversion (>50% SM remaining) Start->LowConversion High SM Spot MultipleProducts Multiple Products (Poor Selectivity) Start->MultipleProducts Multiple Product Spots Degradation Low Yield & Dark Color (Decomposition) Start->Degradation Streaking/Baseline Spots InactiveNBS Cause: Inactive NBS or Low Temp LowConversion->InactiveNBS Potential Cause ExcessNBS Cause: Excess NBS (>1.2 eq) MultipleProducts->ExcessNBS If Di-bromination seen HighTemp Cause: High Temp or Harsh Reagent (Br₂) MultipleProducts->HighTemp If multiple isomers seen AcidicCond Cause: Acidic Conditions or Oxidation Degradation->AcidicCond Potential Cause Sol_FreshNBS Solution: • Use fresh/recrystallized NBS • Allow to warm to RT slowly InactiveNBS->Sol_FreshNBS Recommended Action Sol_Stoich Solution: • Use 1.05 eq NBS • Add NBS slowly at 0 °C ExcessNBS->Sol_Stoich Recommended Action Sol_MildCond Solution: • Use NBS instead of Br₂ • Maintain temp at 0 °C HighTemp->Sol_MildCond Recommended Action Sol_Inert Solution: • Run under N₂/Ar • Protect from light • Use NBS (non-acidic) AcidicCond->Sol_Inert Recommended Action

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a protecting group on the pyrrole nitrogen? A1: Yes, protecting the N-H with groups like tosyl (Ts) or Boc is possible. This can sometimes improve solubility and prevent N-bromination, although N-bromination is not typically a major side reaction for this substrate. However, it adds two steps to the synthesis (protection and deprotection), which may not be necessary if the direct bromination is optimized correctly. [9][10] Q2: What is the expected yield for this reaction? A2: With an optimized protocol, yields for the regioselective bromination of azaindoles can be quite high. [7]You should aim for a yield of 75-90% of the purified 3-bromo product. If your yields are consistently below 60%, a systematic review of the troubleshooting points above is warranted.

Q3: How do I confirm the regiochemistry of my product? A3: The most definitive method is 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment can show the correlation between the remaining C-H protons on the pyrrole and pyridine rings and the neighboring quaternary (including C3-Br) carbons, allowing for unambiguous structure assignment.

Q4: Is this reaction scalable? A4: Yes, the use of NBS for bromination is generally scalable. Key considerations for scaling up include efficient heat management during the dropwise addition of NBS (to maintain low temperatures), adequate mixing, and a well-defined quenching and workup procedure. Successful scale-up of azaindole functionalization has been reported in the literature. [11][12]

References

  • ResearchGate. Different strategies for synthesis of 7-azaindoles. Available at: [Link]

  • Ismail, M. A., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). Preprints.org. Available at: [Link]

  • Gasser, J., et al. (2025). Efficient optimization and synthesis of diverse azaarenes via nitrogen atom insertion under continuous flow conditions. Royal Society of Chemistry. Available at: [Link]

  • Barreca, M. L., et al. (2018). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles. (2025). Available at: [Link]

  • El-Essawy, A. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Medium. Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • Google Patents. US20090233955A1 - 1H-Pyrrolo[2,3-B]Pyridnes.
  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]

  • Figshare. (2017). Highly Regioselective and Practical Synthesis of 5‑Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Royal Society of Chemistry. Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification protocols for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190320-00-3), a critical halogenated 6-azaindole scaffold used in medicinal chemistry for kinase inhibitor development.

This guide moves beyond generic advice, addressing the specific physicochemical challenges imposed by the 6-azaindole core (amphoteric nature) and the 4-fluoro/3-bromo substitution pattern (lipophilicity and aggregation tendencies).

Quick Reference Data
PropertyValue / CharacteristicImplication for Purification
CAS Number 1190320-00-3Verification key for purchasing standards.
Molecular Formula C₇H₄BrFN₂MW: 215.02 g/mol .
Core Structure 6-Azaindole (Pyrrolo[2,3-c]pyridine)Amphoteric: Contains a basic pyridine N (pKa ~6.5) and an acidic pyrrole NH (pKa ~13).
Solubility Low in Hexanes/Water; High in DMSO, DMF, THF. Moderate in DCM/EtOAc.Avoid pure non-polar solvents for loading; use dry loading or DCM.
Key Impurities 3,5-Dibromo species; Unreacted starting material; Regioisomers.Close retention times require optimized gradient elution.

Part 1: Purification Workflows

Method A: Flash Column Chromatography (Primary Method)

The presence of the basic pyridine nitrogen (N6) often leads to strong interactions with acidic silanols on silica gel, causing peak tailing and yield loss.

  • Stationary Phase: High-performance Silica Gel (40–63 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .

    • Gradient: 0% → 10% B over 20 CV (Column Volumes).

  • Why this works: The added base (TEA/NH₄OH) competes for silanol sites, "deactivating" the silica and allowing the basic azaindole to elute as a sharp band.

Method B: Recrystallization (Polishing Step)

Used to remove trace dibrominated impurities that co-elute during chromatography.

  • Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

  • Protocol:

    • Dissolve crude solid in minimal boiling EtOAc (approx. 10 mL/g).

    • Add boiling n-Heptane dropwise until persistent cloudiness appears.

    • Add 2-3 drops of EtOAc to clear the solution.

    • Allow to cool slowly to RT, then to 4°C overnight.

    • Filter solids and wash with cold 1:3 EtOAc:Heptane.

Part 2: Troubleshooting & FAQs

Issue 1: "My product streaks/tails on the TLC plate and column."

Diagnosis: The pyridine nitrogen (N6) is protonating or hydrogen-bonding with the silica surface. Solution:

  • Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.

  • Switch Solvent System: If DCM/MeOH fails, switch to Ethyl Acetate/Hexanes with 2% TEA . The lower polarity of Hexanes often forces a tighter separation of the bromo-species.

Issue 2: "I cannot separate the 3-bromo product from the 3,5-dibromo impurity."

Diagnosis: Over-bromination is a common side reaction. The lipophilicity difference is minimal. Solution:

  • Change Stationary Phase: Use C18 Reverse Phase silica.[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • The dibromo species is significantly more lipophilic and will retain much longer on C18 than the mono-bromo product.

  • Chemical Wash (If <10% impurity): Triturate the solid with cold diethyl ether. The dibromo impurity is often more soluble in ether than the mono-bromo product.

Issue 3: "The product is precipitating on the column during loading."

Diagnosis: 3-Bromo-4-fluoro-6-azaindoles have poor solubility in non-polar mobile phases (e.g., Hexanes or low % EtOAc). Solution:

  • Solid Load (Dry Load): Dissolve the crude in MeOH/DCM, add Celite or Silica (1:2 ratio w/w), and evaporate to dryness. Load the resulting powder on top of the column. This eliminates solubility issues during the critical initial band formation.

Part 3: Decision Logic & Workflows

Figure 1: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine) CheckTLC Analyze Purity (TLC/LC-MS) Check for 3,5-dibromo impurity Start->CheckTLC MajorImpurity Is 3,5-dibromo > 10%? CheckTLC->MajorImpurity ReversePhase Method: C18 Reverse Phase (H2O/ACN + 0.1% FA) MajorImpurity->ReversePhase Yes FlashSilica Method: Normal Phase Silica (DCM/MeOH + 1% TEA) MajorImpurity->FlashSilica No IsolateRP Lyophilize Fractions ReversePhase->IsolateRP Final Pure Product (>98%) IsolateRP->Final Tailing Issue: Tailing/Streaking? FlashSilica->Tailing AddBase Action: Increase TEA to 2% or Switch to EtOAc/Hex Tailing->AddBase Yes Recryst Polishing: Recrystallization (EtOAc/Heptane) Tailing->Recryst No AddBase->FlashSilica Recryst->Final

Caption: Logical flow for selecting the optimal purification route based on impurity profile and chromatographic behavior.

Part 4: Scientific Rationale (Mechanistic Insight)

The "Azaindole Paradox" in Chromatography

The 1H-pyrrolo[2,3-c]pyridine core presents a unique challenge. The pyridine nitrogen at position 6 is a hydrogen bond acceptor and moderately basic.

  • Without Modifier: The N6 lone pair creates strong hydrogen bonds with the acidic protons of silanol groups (Si-OH) on the silica surface. This results in non-Gaussian peak shapes (tailing) and irreversible adsorption.

  • With Triethylamine (TEA): TEA (pKa ~10.7) is more basic than the azaindole (pKa ~6-7). It preferentially binds to the silanol sites, effectively "capping" the column and allowing the drug scaffold to interact only with the hydrophobic characteristics of the stationary phase [1, 2].

Regioselectivity & Impurities

The bromination of 4-fluoro-1H-pyrrolo[2,3-c]pyridine typically targets the C3 position due to the electron-rich nature of the pyrrole ring. However, the C2 position is also susceptible to electrophilic attack if excess brominating agent (NBS/Br₂) is used, leading to 2,3-dibromo or 3,5-dibromo byproducts (depending on the exact conditions and activation of the pyridine ring) [3].

  • Separation Logic: The addition of a second bromine atom significantly increases the LogP (lipophilicity). While normal phase silica separates based on polarity (where mono- and di-bromo are similar), Reverse Phase (C18) separates based on hydrophobicity, making it the superior choice for removing poly-halogenated impurities [4].

References

  • Popowycz, F., et al. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, vol. 22, no. 1, 2024.[2] 2

  • Li, J.J. "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 2002. 3

  • Latham, J., et al. "Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR."[4][5] Frontiers in Chemistry, 2022. 5[6]

  • BenchChem Technical Support. "Purification of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine." (Adapted methodology for azaindole purification). 1

Sources

"stability assessment of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine under experimental conditions"

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative). It is designed to preempt experimental failures by addressing the specific electronic and structural vulnerabilities of this scaffold.

Subject: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

CAS Registry Number: (Analogous to 6-azaindole derivatives; specific isomer requires precise verification) Chemical Family: Halogenated 6-Azaindole (Pyrrolo[2,3-c]pyridine)

Part 1: The "Senior Scientist" Executive Summary

Status: CAUTION REQUIRED Critical Distinction: This compound is a 6-azaindole (pyrrolo[2,3-c]pyridine), not the more common 7-azaindole (pyrrolo[2,3-b]pyridine).

  • Why this matters: In 6-azaindole, the pyridine nitrogen is at position 6. The fluorine at position 4 is meta to the pyridine nitrogen. Unlike 7-azaindole (where C4 is para to N), the 4-fluoro group in this compound is significantly more resistant to nucleophilic aromatic substitution (SNAr).

  • The Trap: Do not apply reaction conditions optimized for 4-fluoro-7-azaindole directly to this compound; the reactivity profile is inverted. The C3-Bromine is your primary instability point (photolysis/lithiation), while the C4-Fluorine is relatively inert unless forced.

Part 2: Stability Assessment & Protocols

Module 1: Solid-State Storage (Shelf-Life)
  • Primary Threat: Photolytic Dehalogenation .[1] The C3-Br bond in electron-rich heteroaromatics is susceptible to homolytic cleavage by UV/visible light.

  • Secondary Threat: Oxidative Dimerization .[1] Azaindoles can undergo oxidative coupling at the C2 position if exposed to air and moisture over months.

ParameterStability RatingProtocol
Temperature High (Solid)Store at -20°C for long-term (>1 month). Ambient OK for <48h.
Light Low MANDATORY: Amber vials wrapped in foil.
Moisture ModerateHygroscopic.[1] Store under Argon/Nitrogen atmosphere.
Air ModerateOxidation leads to yellow/brown discoloration (N-oxide formation or dimerization).
Module 2: Solution Stability (The "Wet" Chemistry)

This section addresses stability in common solvents used for LCMS, NMR, and reactions.[1]

1. DMSO & DMF (Stock Solutions)
  • Stability: Good (Hours to Days).

  • Risk: DMSO can act as a mild oxidant (Swern-type) at high temperatures, but the primary risk is acid-catalyzed decomposition . Commercial DMSO often contains trace acid.[1]

  • Troubleshooting: If your DMSO solution turns yellow overnight, it is likely trace HCl initiating polymerization.[1]

  • Fix: Store stock solutions (10 mM) at -80°C. Do not freeze-thaw more than 3 times.

2. Protic Solvents (Methanol/Ethanol)
  • Stability: High at Neutral pH.[1]

  • Risk: Solvolysis (SNAr) is UNLIKELY at Room Temp.[1]

    • Mechanism:[2][3][4][5][6] Because N6 is meta to C4, the Meisenheimer intermediate is not resonance-stabilized by the pyridine nitrogen. You can reflux this in MeOH without rapid methoxy-substitution (unlike the 7-azaindole isomer).

  • Caution: Strong bases (NaOMe) + Heat (>80°C) will eventually force the substitution.

3. Chlorinated Solvents (DCM/Chloroform)
  • Stability: High.[1][7]

  • Risk: Trace HCl in old Chloroform can protonate the pyridine nitrogen (N6), altering reactivity or causing precipitation.[1] Always use basic alumina-filtered CDCl₃ for NMR.

Part 3: Reaction Safety & Optimization (The "How-To")

Workflow Visualization: Reactivity Map

The following diagram outlines the hierarchy of reactive sites on the scaffold.

ReactivityMap Compound 3-Bromo-4-fluoro- 1H-pyrrolo[2,3-c]pyridine C3_Br Site: C3-Bromine (High Reactivity) Compound->C3_Br C4_F Site: C4-Fluorine (Low/Med Reactivity) Compound->C4_F N1_H Site: N1-Proton (pKa ~13) Compound->N1_H Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) C3_Br->Suzuki Preferred Lithiation Li-Halogen Exchange (Very Fast, -78°C) C3_Br->Lithiation Risk: Scrambling SnAr Nucleophilic Subst. (Requires Forcing) C4_F->SnAr Slow (Meta effect) Deprot Base Treatment (NaH/Cs2CO3) N1_H->Deprot First Step Lithiation->C4_F Warning: Benzyne Formation Risk

Figure 1: Reactivity hierarchy.[1] Note the "Meta Effect" at C4 reducing SNAr susceptibility compared to 7-azaindoles.

Part 4: Troubleshooting & FAQs

Scenario A: "I tried a Suzuki coupling, but I got the de-brominated product."
  • Diagnosis: Protodebromination.[1] This is common in electron-deficient heterocycles.

  • Cause: The oxidative addition of Pd into the C-Br bond is reversible or the Pd-Ar intermediate is capturing a hydride source (often from the solvent or base).

  • Solution:

    • Switch solvent from MeOH/EtOH to Dioxane/Toluene (remove hydride sources).[1]

    • Lower the temperature (try 60°C instead of 100°C).

    • Use a catalyst with a bulky ligand (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to speed up transmetallation over side reactions.[1]

Scenario B: "I'm trying to substitute the Fluorine with an amine, but it won't react."
  • Diagnosis: You are fighting the "Meta Effect."

  • Explanation: As detailed in Part 1, the N6 nitrogen cannot stabilize the negative charge during the attack at C4.

  • Solution:

    • Acid Catalysis: Add a Lewis Acid (e.g., Sc(OTf)₃) or Brønsted acid (TFA) to protonate N6.[1] This pulls electron density harder, activating C4.[1]

    • Microwave: Heat to 140-160°C in NMP.

    • Protect N1: If N1 is unsubstituted, the base deprotonates N1 (forming the anion), which makes the ring electron-rich and kills SNAr reactivity.[1] You must alkylate/protect N1 (e.g., SEM, Boc, Me) before attempting SNAr at C4. [1]

Scenario C: "The compound turned black during Lithium-Halogen Exchange."
  • Diagnosis: "Dance" Reaction / Benzyne Formation.

  • Mechanism: After Li exchanges with Br at C3, the resulting anion is adjacent to the Fluorine at C4.[1] It can eliminate LiF to form a pyridyne (benzyne-like) intermediate, which instantly polymerizes.[1]

  • Solution:

    • Perform exchange at -100°C (Trapp mixture).

    • Use Magnesium (TurboGrignard) instead of n-BuLi; the Mg-C bond is more covalent and less prone to elimination.

References

  • Reactivity of Azaindoles: L'Heureux, A., et al. "Synthesis of the 4-, 5-, 6-, and 7-azaindole ring systems."[1] Tetrahedron Letters, 2004.[1]

  • SNAr Mechanisms in Pyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] (Definitive text on ortho/para vs meta activation in diazines).

  • Halogenation of Azaindoles: Schirok, H. "Synthesis of 6-azaindoles."[1] Journal of Organic Chemistry, 2006.[1][8]

  • Lithiation Risks: Song, J. J., et al. "Organometallic methods for the synthesis of azaindoles."[1] Chemical Society Reviews, 2007.[1]

Sources

"identifying byproducts in the synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for identifying and troubleshooting byproducts in the synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, a key building block in pharmaceutical development. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the bromination of 4-fluoro-1H-pyrrolo[2,3-c]pyridine?

The bromination of 4-fluoro-1H-pyrrolo[2,3-c]pyridine, a 6-azaindole derivative, is a regioselective process primarily targeting the electron-rich pyrrole ring. However, several byproducts can arise depending on the reaction conditions and the brominating agent used. The most frequently encountered byproducts include:

  • Dibrominated Species: Over-bromination can lead to the formation of dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine isomers. The second bromine atom can add to other positions on the pyrrole or pyridine ring.

  • Isomeric Monobrominated Products: While the C3 position is the most reactive site for electrophilic substitution on the 7-azaindole core, bromination can sometimes occur at other positions, leading to isomeric impurities that can be challenging to separate.[1]

  • Degradation Products: The 4-fluoropyridine moiety can be sensitive to certain reaction conditions, potentially leading to decomposition or rearrangement byproducts.[2][3]

  • Starting Material: Incomplete reaction will result in the presence of unreacted 4-fluoro-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Guide

Issue 1: Unexpected Peaks in LC-MS/NMR After Bromination

Symptoms:

  • Multiple peaks in the LC-MS chromatogram with masses corresponding to mono- and/or di-brominated products.

  • Complex ¹H or ¹⁹F NMR spectra with unexpected signals, suggesting the presence of isomers.

Potential Causes & Solutions:

1. Lack of Regioselectivity:

  • Causality: The directing effect of the fluorine and the pyrrole nitrogen influences the regioselectivity of bromination. However, factors like the brominating agent, solvent, and temperature can affect this selectivity. Stronger brominating agents or higher temperatures can lead to less selective reactions. The C3 position on the azaindole ring is a common site for halogenation.[4]

  • Troubleshooting Protocol:

    • Choice of Brominating Agent: Utilize milder brominating agents like N-Bromosuccinimide (NBS) over elemental bromine to improve regioselectivity. The use of copper(II) bromide has also been reported for efficient and regioselective bromination of azaindoles.[5]

    • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the formation of undesired isomers.

    • Solvent Effects: Employ solvents that can modulate the reactivity of the brominating agent. For instance, using acetonitrile or THF can lead to cleaner reactions compared to more polar or protic solvents.

2. Over-Bromination:

  • Causality: Using an excess of the brominating agent or prolonged reaction times can lead to the formation of di- and poly-brominated byproducts.

  • Troubleshooting Protocol:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Start with a slight excess (e.g., 1.05-1.1 equivalents) and monitor the reaction progress closely by TLC or LC-MS.

    • Reaction Monitoring: Track the disappearance of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent further bromination.

3. Degradation:

  • Causality: The 4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold may be unstable under harsh acidic or basic conditions, or at elevated temperatures, leading to decomposition.[2][3]

  • Troubleshooting Protocol:

    • pH Control: If the bromination reaction generates acidic byproducts (e.g., HBr), consider adding a non-nucleophilic base like sodium bicarbonate or pyridine to neutralize the acid.

    • Temperature Management: Avoid excessive heating. If the reaction requires elevated temperatures, perform a stability study on the starting material under the reaction conditions without the brominating agent to assess its stability.

Issue 2: Difficulty in Purifying the Desired Product

Symptoms:

  • Co-elution of the product and byproducts during column chromatography.

  • Persistent impurities observed in the NMR spectrum even after multiple purification attempts.

Potential Causes & Solutions:

1. Similar Polarity of Byproducts:

  • Causality: Isomeric byproducts often have very similar polarities to the desired product, making their separation by standard silica gel chromatography challenging.[1]

  • Troubleshooting Protocol:

    • Chromatography Optimization:

      • Solvent System Screening: Experiment with a variety of solvent systems with different selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).

      • Alternative Stationary Phases: Consider using different stationary phases such as alumina or C18 reverse-phase silica.

      • Preparative HPLC: For difficult separations, preparative HPLC is often the most effective technique.

    • Crystallization:

      • Solvent Screening: Attempt to crystallize the crude product from a variety of solvents or solvent mixtures. This can sometimes selectively crystallize the desired product, leaving impurities in the mother liquor.

2. Presence of Thermally Labile Byproducts:

  • Causality: Some byproducts may be unstable and decompose on the silica gel column, leading to streaking and the appearance of new impurities in the collected fractions.

  • Troubleshooting Protocol:

    • Deactivation of Silica Gel: Treat the silica gel with a small amount of a base like triethylamine (mixed with the eluent) to neutralize acidic sites that can cause decomposition.

    • Alternative Purification Methods: Explore non-chromatographic purification techniques such as crystallization or distillation (if the compound is sufficiently volatile and stable).

Byproduct Identification Workflow

A systematic approach is crucial for the unambiguous identification of byproducts.

Caption: Workflow for byproduct identification.

Common Byproducts and Their Characterization

Byproduct TypePotential Structure(s)Key Analytical Signatures
Monobromo Isomer Bromine at C2, C5, or C6MS: Same mass as the desired product. NMR: Different chemical shifts and coupling patterns in the aromatic region of the ¹H and ¹³C NMR spectra. ¹⁹F NMR will show a different chemical shift if the electronic environment of the fluorine is altered.
Dibromo Byproduct e.g., 3,5-dibromo or 3,6-dibromoMS: Isotopic pattern characteristic of two bromine atoms. NMR: Fewer signals in the aromatic region of the ¹H NMR spectrum compared to the monobrominated product.
Hydrolysis Product 3-Bromo-4-hydroxy-1H-pyrrolo[2,3-c]pyridineMS: Mass corresponding to the replacement of F with OH. NMR: Disappearance of the ¹⁹F signal and appearance of a broad OH signal in the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: General Procedure for Bromination with NBS
  • Dissolve 4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical LC-MS Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes.[4]

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and 280 nm, and mass spectrometry (ESI+).

Causality and Mechanistic Insights

The bromination of 7-azaindole derivatives proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring is more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The C3 position is generally the most nucleophilic position on the pyrrole ring of 7-azaindoles.

Caption: Simplified mechanism of bromination.

The regioselectivity can be influenced by the directing effects of the substituents. The fluorine atom at the 4-position is an electron-withdrawing group, which can deactivate the pyridine ring towards electrophilic attack. The nitrogen atom in the pyridine ring also deactivates the ring. These factors contribute to the preferential bromination on the pyrrole ring.

References

[6] Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 665-669. [Link]

[7] ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

[8] Figshare. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

[4] Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]

[5] ResearchGate. (2014). Practical Regioselective Bromination of Azaindoles and Diazaindoles. [Link]

[2] Bradbrook, E. F., & Linstead, R. P. (1936). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society (Resumed), 1739-1744. [Link]

Sources

Technical Support Center: Crystallization of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As an intermediate in the synthesis of complex pharmaceuticals, particularly kinase inhibitors, achieving high purity and a suitable crystalline form of this compound is critical for downstream success.[1][2][3]

This guide moves beyond simple protocols to provide in-depth troubleshooting strategies and foundational knowledge, empowering you to diagnose and resolve common crystallization challenges. Our approach is grounded in the principles of physical organic chemistry and crystal engineering to ensure you can develop robust and reproducible crystallization processes.

Compound Profile: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

A clear understanding of the target molecule's properties is the foundation of successful crystallization.

PropertyValueSource
Molecular Formula C₇H₄BrFN₂[4]
Molecular Weight 215.03 g/mol [4]
Appearance Off-white to brown-pink crystalline powder[1]
Purity (Typical) >98% (HPLC)[1][4]
Storage Conditions Store at 0-8°C[1]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine in a direct question-and-answer format.

Q1: I've followed the cooling protocol, but no crystals have formed. What should I do?

This is the most common issue in crystallization, typically indicating that the solution is not supersaturated.[5]

Possible Causes & Step-by-Step Solutions:

  • Insufficient Supersaturation: The concentration of your compound is below the saturation point at the current temperature.

    • Solution A: Induce Nucleation. Crystal growth requires a nucleation site.[5]

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can serve as nucleation points.[6]

      • Seeding: If you have a pure crystal of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, add a single, tiny "seed crystal" to the solution.[7] This provides a perfect template for further crystal growth.

    • Solution B: Increase Concentration.

      • Gently reheat the solution to ensure all solute is dissolved.

      • Boil off a portion of the solvent (e.g., 10-20% of the volume) on a hot plate in a fume hood.[5][6]

      • Allow the solution to cool slowly again.

    • Solution C: Drastic Cooling.

      • If room temperature cooling yields no crystals, place the flask in an ice-water bath to dramatically lower the solubility.[8]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[9]

    • Solution: You may need to recover the material by removing the solvent via rotary evaporation and attempt the crystallization again with a different solvent system.[5][6] Refer to the Solvent Selection FAQ below.

Workflow for No Crystal Formation

No_Crystals start Clear Solution, No Crystals After Cooling scratch Action: Scratch inner surface of flask with glass rod start->scratch seed Action: Add a seed crystal scratch->seed No Crystals outcome Crystals Formed scratch->outcome Success evaporate Action: Reheat, evaporate ~15% of solvent, and re-cool seed->evaporate No Crystals seed->outcome Success ice_bath Action: Place flask in an ice-water bath evaporate->ice_bath No Crystals evaporate->outcome Success re_evaluate Final Step: Recover solid and choose a new solvent system ice_bath->re_evaluate No Crystals ice_bath->outcome Success

Caption: Troubleshooting logic for inducing crystal formation.

Q2: My compound has separated as an oil, not a solid. How do I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration is so high that it separates as a liquid phase.[5][7] This is particularly common with compounds that have relatively low melting points or when significant impurities are present, causing a melting point depression.

Possible Causes & Step-by-Step Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can cause the solution to become supersaturated too quickly, favoring oil formation over orderly crystal lattice growth.

    • Solution: Reheat the solution until the oil completely redissolves.[7] Allow it to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Solution is Too Concentrated:

    • Solution: While the solution is hot and the oil is redissolved, add a small amount of additional solvent (1-2 mL for every 100 mg of solid is a good starting point) to decrease the saturation point.[5][6] Then, cool slowly as described above.

  • Solvent Boiling Point is Too High: If the boiling point of your solvent is near or above the melting point of your compound, it is likely to oil out.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a co-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then, while hot, slowly add a "poor" solvent (in which it is less soluble) until the solution just becomes cloudy.[10] This cloudiness indicates the saturation point. Add a drop or two of the good solvent to make it clear again, and then cool slowly.

Decision Tree for Oiling Out

Oiling_Out start Compound 'Oiled Out' reheat Reheat solution to re-dissolve the oil start->reheat add_solvent Add small amount (~5-10%) of additional hot solvent reheat->add_solvent slow_cool Cool SLOWLY (e.g., insulated flask or cooling bath) add_solvent->slow_cool result Crystals Form? slow_cool->result change_solvent Problem Persists: Recover solid and select a lower-boiling solvent or co-solvent system result->change_solvent No success Success! result->success Yes

Caption: Decision-making process when a compound oils out.

Q3: The solid "crashed out" immediately as a fine powder. Is this a problem?

Yes, this is generally undesirable. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6] The goal is slow, methodical crystal growth, which ensures that only the correct molecules are incorporated.[8]

Cause & Solution:

  • Cause: The solution was too supersaturated when cooling began, or the temperature drop was too abrupt.

  • Solution: Reheat the solution to redissolve the solid. Add a small amount of extra solvent (perhaps 5-10% of the total volume) to slightly decrease the saturation level.[6] Then, ensure the solution cools as slowly as possible. An ideal crystallization should show the first crystals appearing after about 5-10 minutes of cooling, with growth continuing over 20-30 minutes.[6]

Q4: My final yield is very low. How can I improve it?

A low yield can be frustrating, but it is often preventable.

Possible Causes & Step-by-Step Solutions:

  • Using Too Much Solvent: This is the most common reason for poor yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[5][6]

    • Solution: During the dissolution step, add the hot solvent in very small portions, waiting for it to boil between additions, until the solid just dissolves. Avoid adding a large excess.

  • Premature Crystallization During Filtration: If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel (stemless or short-stemmed is best) and filter the hot solution as quickly as possible.[7] After filtration, you can wash the filter paper with a very small amount of fresh, hot solvent to redissolve any product that crystallized prematurely and add this to your filtrate.[7]

  • Incomplete Crystallization:

    • Solution: Ensure the solution has been cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath for an additional 15-20 minutes can often induce further crystallization and improve yield.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][11] Given the polar nature of the pyrrolopyridine core, polar solvents are a good starting point.

Solvent Selection Strategy:

  • Small-Scale Test: Place a few milligrams of your compound in a test tube.

  • Room Temp Test: Add a few drops of the candidate solvent. If it dissolves immediately, the solvent is too good; reject it.[10]

  • Hot Test: If it doesn't dissolve at room temperature, heat the mixture. If it dissolves when hot but reappears upon cooling, you have found a potentially suitable solvent.[10]

Commonly Used Solvents for Heterocyclic Compounds:

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good starting point for pyridine derivatives.[12]
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar.
Acetonitrile82Polar AproticCan be effective; its aprotic nature may alter crystal habit.[12]
Ethyl Acetate77IntermediateGood for compounds with moderate polarity.
Toluene111NonpolarMay be useful in a co-solvent system with a more polar solvent.
Water100Very PolarCan be used as an anti-solvent with miscible organic solvents like ethanol or acetone.[10]
Q2: Should I decolorize my solution with activated charcoal?

Only if your solution has a noticeable color when your pure compound is known to be colorless or off-white. Colored impurities are often large, flat aromatic molecules that can be adsorbed onto the surface of activated carbon.[8]

Protocol for Using Charcoal:

  • Dissolve your compound in the hot solvent.

  • Add a small excess of solvent to prevent premature crystallization.

  • Add a very small amount of activated charcoal (a micro-spatula tip is often enough). Using too much will adsorb your product and reduce yield.[6]

  • Boil the solution with the charcoal for a few minutes.

  • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

Q3: What is the difference between crystallization and precipitation?

Crystallization is a slow, selective process where molecules arrange themselves into a highly ordered crystal lattice, excluding impurities.[8] Precipitation is a rapid, non-selective process where a solid "crashes" out of solution, often trapping impurities and resulting in an amorphous or poorly crystalline solid.[10] The goal of this procedure is always crystallization.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Experiment 2 - Crystallization. University of Missouri–St. Louis. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Standard Operating Procedure: Crystallization. University of California, Santa Cruz. [Link]

  • Advice for Crystallization. Universität Potsdam. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. IntechOpen. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • How to Perform a Recrystallization. Ventura College. [Link]

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. ACS Publications. [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Structure and reactivity of pyridine crystal under pressure. ResearchGate. [Link]

  • 3-Bromo-6-chloro-1H-pyrrolo(3,2-c)pyridine. PubChem. [Link]

  • 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. Appretech Scientific Limited. [Link]

  • 3-bromo-4-chloro-1h-pyrrolo[2,3-b]pyridine. PubChemLite. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]

Sources

Technical Support Center: Degradation Pathways of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 6-AZA-BR-F-STABILITY Status: Active Assigned Specialist: Senior Application Scientist, Small Molecule Stability Group

Executive Summary: The Molecule & Its Vulnerabilities

You are working with 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine . In the context of drug discovery, this is a highly functionalized 6-azaindole scaffold.

To understand its degradation, you must look beyond the generic "heterocycle" label and analyze its specific electronic push-pull systems:

  • The 6-Azaindole Core: Unlike the more common 7-azaindole, the 6-azaindole places the pyridine nitrogen at the 6-position . This nitrogen is basic (

    
    ) and a nucleophilic "hotspot."
    
  • The 3-Bromo Substituent: This is your primary stability risk. Carbon-Bromine (C-Br) bonds in electron-rich heteroaromatics are notoriously photolabile .

  • The 4-Fluoro Substituent: While the C-F bond itself is strong, its strong electron-withdrawing nature (inductive effect) alters the electron density of the pyrrole ring, potentially influencing the rate of oxidative attack.

Interactive Troubleshooting Modules

Module A: Photostability (The "Yellowing" Effect)

User Symptom: "My solid sample turned from off-white to yellow/brown after sitting on the bench for 48 hours. LC-MS shows a peak with [M-79] mass loss."

Diagnosis: Photolytic Debromination (Radical Pathway) The C3-Br bond is susceptible to homolytic cleavage upon UV/Visible light exposure. This generates a reactive radical intermediate that abstracts a hydrogen from the solvent or excipients.

The Mechanism:

  • Initiation: Photon absorption promotes an electron to an antibonding orbital (

    
    ) of the C-Br bond.
    
  • Homolysis: The bond breaks, releasing a Bromine radical (

    
    ) and leaving a heteroaryl radical at C3.
    
  • Propagation: The heteroaryl radical abstracts a Hydrogen atom (H) from any available source (solvent, moisture, or even the crystal lattice).

  • Product: Formation of 4-fluoro-1H-pyrrolo[2,3-c]pyridine (Des-bromo impurity).

Corrective Action:

  • Immediate: Protect all samples from light using amber glassware or aluminum foil.

  • Process: Conduct all weighing and dissolution steps under yellow (sodium vapor) light or low-actinic conditions.

Module B: Oxidative Stress (The "+16" Impurity)

User Symptom: "I see a new polar impurity eluting earlier than the parent peak. The mass spectrum shows [M+16]. Is this hydrolysis?"

Diagnosis: N-Oxidation (N-Oxide Formation) It is rarely hydrolysis. The +16 Da shift is the signature of an Oxygen atom addition. In 6-azaindoles, the pyridine nitrogen (N6) is the most nucleophilic site and reacts readily with peroxides or singlet oxygen.

The Mechanism:

  • The lone pair on N6 attacks an electrophilic oxygen species (e.g., peroxides in aged ethers or impurities in excipients).

  • Result: Formation of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-6-oxide .[1]

Troubleshooting Protocol:

  • Check Solvents: Are you using THF or Ethers? These accumulate peroxides. Test with peroxide strips.

  • Check Excipients: If this is a formulation, are you using PEG or Polysorbates? These often contain trace peroxides. Use "Low Peroxide" grades.

Module C: Hydrolysis & Nucleophilic Attack

User Symptom: "My compound is degrading in basic buffer (pH > 10). Is the Fluorine leaving?"

Diagnosis: Nucleophilic Aromatic Substitution (


) 
While the C-F bond is strong, the 6-azaindole ring is electron-deficient (due to the pyridine N). A strong nucleophile (like 

at high pH) could theoretically attack C4, displacing the Fluoride ion, especially since the Fluorine is ortho to the bridgehead carbon.
  • Likelihood: Low under standard conditions, but possible under forced alkaline stress (0.1 N NaOH + Heat).

  • Product: 3-Bromo-4-hydroxy-1H-pyrrolo[2,3-c]pyridine.

Visualized Pathways (DOT Diagrams)

Diagram 1: Photolytic Debromination Pathway

Photolysis Figure 1: Radical-mediated photodebromination mechanism at the C3 position. Parent Parent Molecule (3-Br-4-F-6-azaindole) Excited Excited State (n -> σ*) Parent->Excited hv (Light) RadicalPair Radical Pair (Ar• + Br•) Excited->RadicalPair Homolysis Product Des-bromo Analog (4-F-6-azaindole) RadicalPair->Product H-Abstraction (from solvent)

Diagram 2: Oxidative Degradation Decision Tree

Oxidation Figure 2: Distinguishing N-oxidation (N6) from C-oxidation based on polarity. Start Impurity Detected (M + 16 Da) CheckRT Retention Time Shift? Start->CheckRT Earlier Elutes Earlier (More Polar) CheckRT->Earlier Yes Later Elutes Later (Less Polar) CheckRT->Later Rarely NOxide Diagnosis: N6-Oxide Formation Earlier->NOxide Pyridine N is Nucleophilic C_Ox Diagnosis: C2-Oxidation (Oxindole) Later->C_Ox Radical Mechanism

Experimental Protocols (Self-Validating)

Protocol A: Forced Degradation (Stress Testing)

Standard: ICH Q1A (R2) / Q1B

Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C1-7 Days5-20%Check for ring opening (rare).
Base Hydrolysis 0.1 N NaOH, 60°C1-7 Days5-20%Check for F-displacement (

).
Oxidation 3%

, RT
2-24 Hours5-20%Critical: Monitor N-oxide (M+16).
Photolysis 1.2M lux hours (VIS)~1 WeekN/ACritical: Monitor Des-bromo (M-79).
Thermal 80°C (Solid State)7 Days<5%Generally stable in solid state.
Protocol B: LC-MS Method Optimization for 6-Azaindoles

Issue: Azaindoles often show severe peak tailing due to the interaction of the basic pyridine nitrogen (N6) with residual silanols on the HPLC column.

Recommended Setup:

  • Column: Charged Surface Hybrid (CSH) C18 or similar "base-deactivated" column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10). High pH suppresses protonation of N6, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV 254 nm (aromatic ring) & MS ESI+ (Positive Mode).

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).

  • International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996).[2][3]

  • Popowycz, F., et al. Synthesis and Reactivity of 7-Azaindole Derivatives. Tetrahedron (2007).[2] (Note: Mechanistic analog for azaindole reactivity).[4][5][6]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (2018).

  • Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews (2007).

Sources

Validation & Comparative

A Researcher's Guide to Confirming the Inhibitory Activity of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine on Target Kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to identify and validate the kinase targets of the novel compound 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine. Given that specific biological data for this compound is not widely published, we will establish a systematic workflow, from broad-based screening to specific inhibitory profiling and comparison with established alternatives.

The pyrrolo[2,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors developed for various therapeutic areas.[1] Derivatives of similar pyrrolopyridine structures have shown potent inhibitory effects against key kinase targets in oncology and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Traf-2- and Nck-interacting kinase (TNIK).[2][3][4] This precedent suggests that 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine holds significant potential as a selective kinase inhibitor. Our objective is to outline the essential experimental procedures to rigorously test this hypothesis.

Part 1: Initial Target Identification via Large-Scale Kinase Panel Screening

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] Therefore, the initial and most critical step is to perform a broad screen of the test compound against a large, diverse panel of kinases. This unbiased approach provides a comprehensive overview of the compound's activity and identifies primary kinase targets for further investigation.[6]

Rationale for Experimental Choice

A large-scale screen at a single, relatively high concentration (e.g., 1-10 µM) serves as an efficient method to identify potential "hits" across the kinome.[6] This strategy maximizes the discovery potential while conserving compound. We recommend utilizing a reputable contract research organization (CRO) or a well-established in-house platform for this screen to ensure data quality and reproducibility. Radiometric assays, such as the HotSpot™ assay, are considered the gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing interference from compound autofluorescence or other artifacts.[7]

Experimental Protocol: In Vitro Kinome Screening
  • Compound Preparation : Prepare a concentrated stock solution of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine in 100% DMSO (e.g., 10 mM).

  • Assay Execution : The compound is screened at a final concentration of 1 µM or 10 µM in duplicate against a panel of over 400 human kinases.

  • Reaction Initiation : The kinase reaction is initiated by the addition of [γ-³³P]-ATP.[7]

  • Reaction Termination and Measurement : After a defined incubation period, the reaction mixtures are spotted onto filter membranes to capture the phosphorylated substrate. Unreacted ATP is washed away, and the radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis : The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A significant inhibition level (typically >70-80%) identifies a kinase as a preliminary "hit".

cluster_workflow Target Identification Workflow Compound Novel Compound (3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine) Screen Broad Kinase Panel Screen (>400 Kinases, 10 µM) Compound->Screen Analysis Data Analysis (% Inhibition vs. Control) Screen->Analysis Hits Identification of 'Hits' (Kinases with >70% Inhibition) Analysis->Hits Significant Inhibition NoHits No Significant Hits Analysis->NoHits No Significant Inhibition

Caption: Workflow for initial kinase target identification.

Part 2: Potency Determination and Comparative Analysis

Following the identification of primary targets, the next logical step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). This involves a dose-response analysis and provides a critical metric for comparing the compound's efficacy against established inhibitors.[8]

Rationale for Experimental Choice

An IC50 value provides a quantitative measure of a drug's potency, which is essential for structure-activity relationship (SAR) studies and for benchmarking against competitor compounds.[8] For this step, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is highly suitable. It is a robust, non-radioactive method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[6][9]

Experimental Protocol: IC50 Determination (ADP-Glo™ Assay)
  • Compound Dilution : Perform a serial dilution of the 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM). Also prepare dilutions of known reference inhibitors for the target kinases.

  • Kinase Reaction : In a multi-well plate, add the "hit" kinase, its specific substrate, and each concentration of the test compound or reference inhibitor.

  • Initiation : Start the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Measurement : Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Comparative Data

To provide context for the inhibitory potential of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, its performance must be compared against well-characterized, clinically relevant inhibitors of the identified target kinases. Based on the activities of similar pyrrolopyridine scaffolds, we will use Janus Kinase (JAK), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as hypothetical targets for this guide.

Kinase Target3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine IC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)Therapeutic Area
JAK1[Experimental Value]Tofacitinib5.9Inflammatory Diseases[10][11]
p38α MAPK[Experimental Value]SB20358050Inflammatory Diseases, Cancer[12][13]
VEGFR2[Experimental Value]Sunitinib80Cancer (Anti-angiogenesis)[14][15][16]

Note: IC50 values for alternative inhibitors are sourced from publicly available data and may vary depending on assay conditions.

Part 3: Cellular Target Engagement and Pathway Inhibition

Demonstrating inhibitory activity in a biochemical assay is a crucial first step, but it is essential to confirm that the compound can engage its target within a cellular environment and elicit a functional response.[17] A cellular phosphorylation assay is the standard method for this validation.[18]

Rationale for Experimental Choice

Kinases function by phosphorylating downstream substrate proteins, thereby propagating signals along a specific pathway.[19] A cell-based assay that measures the phosphorylation status of a known, direct substrate of the target kinase provides direct evidence of target engagement and functional inhibition in a physiological context. Western blotting is a widely used and reliable technique for this purpose.

cluster_pathway Hypothetical JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor 3-Bromo-4-fluoro- 1H-pyrrolo[2,3-c]pyridine Inhibitor->JAK pSTAT p-STAT (Phosphorylated) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment : Culture a cell line known to express the target kinase and exhibit pathway activity (e.g., a cell line stimulated with a relevant cytokine for the JAK-STAT pathway). Treat the cells with varying concentrations of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine for a specified time.

  • Cell Lysis : Harvest the cells and prepare protein lysates.

  • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-STAT).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Loading Control : Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.

  • Data Analysis : Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal (relative to the total substrate) confirms cellular inhibitory activity.

Conclusion

This guide outlines a rigorous, multi-tiered approach to confirm the inhibitory activity of the novel compound 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine. By progressing from broad kinome screening to specific IC50 determination and finally to cellular validation, researchers can build a comprehensive profile of the compound's potency, selectivity, and biological function. The comparative analysis against established inhibitors is crucial for contextualizing the compound's potential and guiding future optimization efforts. This systematic validation process is fundamental to advancing promising chemical matter from a preliminary hit to a viable lead candidate in the drug discovery pipeline.

References

  • Wikipedia. Janus kinase inhibitor. [Link]

  • DermNet. Janus kinase inhibitors. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. [Link]

  • Drugs.com. What are JAK inhibitors and how do they work?. [Link]

  • Frontiers. JAK inhibitors: an evidence-based choice of the most appropriate molecule. [Link]

  • European Medicines Agency. Janus kinase inhibitors (JAKi) - referral. [Link]

  • Taylor & Francis Online. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]

  • National Center for Biotechnology Information. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • National Center for Biotechnology Information. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • BioAssay Systems. EnzyChrom™ Kinase Assay Kit. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • National Center for Biotechnology Information. Recent advances in methods to assess the activity of the kinome. [Link]

  • Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • ResearchGate. (PDF) Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. [Link]

  • ScienceDirect. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. [Link]

  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • PubMed. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. [Link]

  • Appretech Scientific Limited. 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. View of Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

Sources

"3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine versus 3-bromo-1H-pyrrolo[3,2-c]pyridine activity"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine vs. 3-Bromo-1H-pyrrolo[3,2-c]pyridine

Executive Summary

This guide provides a technical comparison between two isomeric azaindole scaffolds: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (Compound A, a 6-azaindole derivative) and 3-Bromo-1H-pyrrolo[3,2-c]pyridine (Compound B, a 5-azaindole derivative).

While both serve as critical building blocks for ATP-competitive kinase inhibitors, their utility diverges significantly based on the nitrogen positioning and fluorination:

  • Compound A (6-Azaindole) is primarily utilized as a bioisostere for 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds to modulate metabolic stability and pKa, particularly in c-Met and JAK inhibitor design. The C4-fluorine atom is a strategic design element to block metabolic hotspots.

  • Compound B (5-Azaindole) has demonstrated direct, potent utility in FMS (CSF-1R) and Tubulin inhibition, with derivatives achieving nanomolar IC50 values.

Structural & Physicochemical Analysis

The core difference lies in the nitrogen placement within the pyridine ring and the electronic influence of the C4-fluorine substituent.

FeatureCompound A Compound B
IUPAC Name 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine3-Bromo-1H-pyrrolo[3,2-c]pyridine
Scaffold Type 6-Azaindole (Pyrrolo[2,3-c]pyridine)5-Azaindole (Pyrrolo[3,2-c]pyridine)
Substituents C3-Bromine, C4-Fluorine C3-Bromine
Electronic Character Electron-deficient pyridine ring due to N6 and C4-F. Reduced basicity of N6.[1]Moderately basic N5.
H-Bonding Potential N1-H (Donor), N6 (Weak Acceptor), F (Weak Acceptor)N1-H (Donor), N5 (Strong Acceptor)
Primary Utility Scaffold hopping (Bioisostere), Metabolic blocking.Direct pharmacophore for FMS/Tubulin.
Causality of the C4-Fluorine (Compound A)

The inclusion of fluorine at the C4 position in Compound A is not arbitrary. In kinase inhibitor design, the C4 position of the azaindole core often faces the solvent front or hydrophobic pockets.

  • Metabolic Stability: The C4-H in unsubstituted azaindoles is susceptible to oxidative metabolism (CYP450). Fluorine blocks this site.

  • pKa Modulation: The electronegative fluorine reduces the pKa of the N1-proton, potentially strengthening the hydrogen bond to the kinase hinge region (e.g., Glu residues).

Biological Activity & Therapeutic Applications

Compound A: The "Scaffold Hopper" (6-Azaindole)
  • Target Class: c-Met, JAK, BRAF (Vemurafenib analogs).

  • Mechanism: Used to replace the common 7-azaindole core. 7-azaindoles are ubiquitous (e.g., Vemurafenib), leading to crowded IP space. 6-azaindoles offer a novel IP vector while maintaining the key hydrogen-bonding vectors required for ATP-mimicry.

  • Activity Profile:

    • Derivatives of 6-azaindoles have shown c-Met inhibition with IC50 values in the 20–70 nM range.

    • The 4-fluoro group enhances selectivity by altering the electrostatic potential surface, repelling non-target residues in the ATP pocket.

Compound B: The Proven Inhibitor (5-Azaindole)
  • Target Class: FMS Kinase (CSF-1R), Tubulin, Cdc7.

  • Mechanism: The 5-azaindole nitrogen (N5) is positioned to interact with specific hinge residues (e.g., Cys481 in BTK or similar residues in FMS) distinct from the 7-azaindole binding mode.

  • Experimental Data:

    • FMS Kinase: 3-substituted derivatives of Compound B have demonstrated IC50 = 30 nM , significantly more potent than lead compounds (IC50 = 96 nM).

    • Tubulin: Derivatives targeting the colchicine-binding site showed antiproliferative IC50s of 0.12 µM against HeLa cell lines.[2]

Synthetic Reactivity & Protocols

Both compounds rely on the reactivity of the C3-Bromine for cross-coupling (Suzuki-Miyaura) to attach the primary pharmacophore.

Reactivity Comparison
  • Compound A: The C4-Fluorine exerts a strong inductive effect (-I), making the C3-Bromine more electrophilic . This facilitates faster oxidative addition of Palladium (Pd) during cross-coupling but also makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position if harsh nucleophiles are used.

  • Compound B: Displays standard heteroaryl halide reactivity. The N5 nitrogen can coordinate to Pd catalysts, potentially requiring bidentate ligands (e.g., dppf) to prevent catalyst poisoning.

Protocol: Palladium-Catalyzed Suzuki Coupling

Applicable to both scaffolds for library generation.

Objective: Coupling of the 3-bromo-azaindole core with an aryl-boronic acid.

Reagents:

  • Substrate: 1.0 equiv (Compound A or B)

  • Boronic Acid: 1.2 equiv (Aryl-B(OH)2)

  • Catalyst: Pd(dppf)Cl2[3]·CH2Cl2 (5 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial, dissolve the 3-bromo-azaindole (A or B) and aryl-boronic acid in 1,4-dioxane.

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for preventing homocoupling).

  • Activation: Add the Pd catalyst and aqueous K2CO3. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4 hours (conventional) or 110°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

Self-Validating Check:

  • Success Indicator: Disappearance of the starting bromide spot on TLC (Rf ~0.4 in 30% EtOAc/Hex) and appearance of a fluorescent blue spot (coupled product).

  • Failure Mode: If C4-F is displaced (in Compound A), check for SNAr byproducts (mass shift of -F +Nucleophile).

Visualization of Signaling & Synthesis

The following diagram illustrates the divergent utility of these two scaffolds in drug discovery workflows.

Azaindole_Comparison Start Azaindole Scaffold Selection CompA Compound A (6-Azaindole, 4-F) Start->CompA Metabolic Stability Focus CompB Compound B (5-Azaindole) Start->CompB Binding Mode Focus PropA Feature: Metabolic Block (C4-F) & pKa Modulation CompA->PropA UseA Application: Scaffold Hopping (Bioisostere for 7-azaindole) PropA->UseA TargetA Target: c-Met / JAK (IC50 ~20-70 nM) UseA->TargetA PropB Feature: N5 Hinge Interaction & Rigid Geometry CompB->PropB UseB Application: Direct Pharmacophore PropB->UseB TargetB Target: FMS Kinase / Tubulin (IC50 ~30 nM) UseB->TargetB

Caption: Decision tree for selecting between 6-azaindole (A) and 5-azaindole (B) based on medicinal chemistry requirements (metabolic stability vs. specific hinge binding).

References

  • FMS Kinase Inhibition

    • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.
    • URL:[Link]

  • Azaindole Scaffolds in Drug Discovery

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[4][5][6]

    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

  • Tubulin Inhibition

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2][7]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[2]

    • URL:[Link]

  • Compound A Commercial Availability & Data

    • Title: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Product Page.[1][8]

    • Source: Advanced ChemBlocks / Sigma Aldrich.

Sources

A Technical Guide to the Structure-Activity Relationship of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific, yet underexplored, analog: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine. Due to the nascent stage of research on this particular scaffold, this guide synthesizes information from closely related pyrrolopyridine analogs to project a putative SAR. We present a proposed synthetic pathway for the title compound, a comparative analysis of its potential biological activity against alternative heterocyclic frameworks, and detailed, actionable experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and discovery of novel kinase inhibitors.

Introduction: The Emerging Potential of Substituted 6-Azaindoles

The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core creates a bioisostere of indole with unique electronic properties that are advantageous for molecular recognition by biological targets. The pyridine nitrogen introduces a hydrogen bond acceptor, enhancing solubility and modulating the electronic character of the ring system. This has made the 6-azaindole scaffold a fertile ground for the discovery of potent inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases.

While significant research has been dedicated to various isomers of azaindoles, the 1H-pyrrolo[2,3-c]pyridine subclass, particularly with a 3-bromo-4-fluoro substitution pattern, remains largely unexplored in public literature. This specific substitution is of high interest for several reasons:

  • 3-Bromo Moiety: The bromine atom at the 3-position serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). It can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.

  • 4-Fluoro Substituent: The fluorine atom at the 4-position can significantly influence the pKa of the pyridine nitrogen, impacting its hydrogen bonding capabilities. Furthermore, fluorine can block metabolic oxidation at this position, improving the pharmacokinetic profile of the molecule.

This guide will, therefore, construct a predictive SAR for 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine analogs by drawing parallels with structurally related compounds and provide the necessary experimental framework to validate these hypotheses.

Comparative Analysis: The 6-Azaindole Core vs. Alternative Scaffolds

The 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold offers a unique combination of features compared to other commonly employed heterocyclic cores in kinase inhibitor design.

ScaffoldKey Features & AdvantagesPotential LiabilitiesRepresentative Kinase Targets
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine - Versatile synthetic handle (Br) for library synthesis. - Modulated pKa and metabolic stability (F). - Hydrogen bond accepting pyridine nitrogen.- Limited published data on this specific substitution. - Potential for off-target effects common to kinase inhibitors.Hypothesized: JAK, ITK, SIK2, various oncogenic kinases.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) - Well-established scaffold in kinase inhibitors. - Extensive literature on synthesis and SAR.- May have different vector space for substituents compared to the 6-azaindole.Cdc7, CDK8, SGK-1[1][2]
Indole - Classic bioisostere for ATP. - Rich history in medicinal chemistry.- Prone to metabolic oxidation. - Can have planarity-related solubility issues.VEGFR, PDGFR, Kit
Imidazo[1,2-a]pyridine - Different hydrogen bonding pattern. - Often exhibits good cell permeability.- Different overall shape and electronics.p38, Lck

The primary advantage of the 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold lies in its potential for rapid lead optimization. The bromine at the 3-position allows for the exploration of a wide range of substituents to probe the kinase active site, while the fluorine at the 4-position can fine-tune the physicochemical properties of the core.

Proposed Synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Given the absence of a direct reported synthesis for 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, a plausible multi-step synthetic route is proposed based on established methodologies for the synthesis and functionalization of pyridines and azaindoles. This proposed pathway provides a strategic approach for medicinal chemists to access this novel scaffold.

Synthetic_Pathway start 4-Fluoro-3-nitropyridine step1 Bartoli Indole Synthesis start->step1 intermediate1 4-Fluoro-1H-pyrrolo[2,3-c]pyridine step1->intermediate1 Vinyl Magnesium Bromide step2 Bromination intermediate1->step2 product 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine step2->product N-Bromosuccinimide (NBS)

Caption: Proposed synthetic route to 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine.

Detailed Synthetic Protocol:

A detailed, step-by-step protocol for this proposed synthesis is provided in the "Experimental Protocols" section at the end of this guide. The key transformations include a Bartoli indole synthesis to construct the 6-azaindole core, followed by a regioselective bromination at the 3-position of the pyrrole ring.

Structure-Activity Relationship (SAR) Analysis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Analogs

The SAR of this class of compounds is projected based on the analysis of related pyrrolopyridine kinase inhibitors. The core hypothesis is that the 1H-pyrrolo[2,3-c]pyridine scaffold will act as a hinge-binding motif, with substituents at various positions modulating potency and selectivity.

SAR_Analysis cluster_0 Core Scaffold: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine cluster_1 Potential Biological Targets N1 N1-H: Crucial for hinge binding (H-bond donor) Kinase_A Oncogenic Kinases (e.g., JAK, SIK) N1->Kinase_A Hinge Binding Kinase_B Inflammatory Pathway Kinases (e.g., ITK) N1->Kinase_B Hinge Binding C2 C2: Substitution may impact selectivity C3_Br C3-Br: Key for potency and as a synthetic handle. Halogen bonding potential. C3_Br->Kinase_A Potency/Selectivity C4_F C4-F: Modulates pKa, blocks metabolism, potential for H-bonding. C4_F->Kinase_B Fine-tuning C5_C7 C5 & C7: Substituents can extend into solvent-exposed regions, affecting solubility and ADME properties. C5_C7->Kinase_A Solubility/PK

Caption: Projected Structure-Activity Relationship (SAR) of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine analogs.

Key SAR Insights:
  • N1-Position: The N-H of the pyrrole ring is anticipated to be a critical hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Alkylation or substitution at this position may disrupt this key interaction, leading to a loss of potency, unless the substituent can access a nearby pocket.

  • C3-Position (Bromo): The bromine atom is expected to be a significant contributor to potency. It can occupy a hydrophobic pocket and potentially form halogen bonds with backbone carbonyls. Its primary utility, however, is as a synthetic handle. Replacing bromine with other groups via cross-coupling will be a key strategy for lead optimization.

    • Small alkyl or aryl groups introduced at C3 could probe for additional hydrophobic interactions.

    • Groups with hydrogen bond donors/acceptors could pick up additional interactions with the protein.

  • C4-Position (Fluoro): The electron-withdrawing nature of the fluorine atom will lower the pKa of the pyridine nitrogen (N6). This can modulate the strength of the hydrogen bond between N6 and the protein, potentially improving selectivity. It also serves to block a potential site of metabolism.

  • C5 and C7 Positions: These positions are likely to be more solvent-exposed. Introducing polar groups at these positions could improve the solubility and overall ADME properties of the compounds.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine analogs.

Synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine (Intermediate 1)

This procedure is adapted from the Bartoli indole synthesis.[3]

Materials:

  • 4-Fluoro-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-fluoro-3-nitropyridine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add vinylmagnesium bromide (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1H-pyrrolo[2,3-c]pyridine.

Synthesis of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (Target Compound)

This procedure is a standard electrophilic bromination of an electron-rich pyrrole.

Materials:

  • 4-Fluoro-1H-pyrrolo[2,3-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF at 0 °C.

  • Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine.

General Protocol for Kinase Inhibition Assay (Example: JAK2)

This is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against a model kinase.

Kinase_Assay_Workflow start Prepare Assay Plate step1 Add Kinase, Substrate, and ATP start->step1 step2 Add Test Compound (Varying Concentrations) step1->step2 step3 Incubate at 30°C step2->step3 step4 Stop Reaction step3->step4 step5 Detect Phosphorylated Substrate (e.g., Luminescence) step4->step5 end Calculate IC50 step5->end

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Staurosporine (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compounds and staurosporine in DMSO.

  • In a 384-well plate, add the assay buffer, biotinylated peptide substrate, and recombinant JAK2 enzyme.

  • Add the test compounds or controls to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and detect the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

The 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising, yet underexplored, platform for the development of novel kinase inhibitors. This guide has provided a comprehensive overview of the projected structure-activity relationships for this class of compounds, drawing upon data from related heterocyclic systems. A plausible and actionable synthetic route has been detailed, enabling researchers to access this novel chemical space. The comparative analysis highlights the potential advantages of this scaffold, particularly its suitability for rapid lead optimization through manipulation of the 3-bromo substituent. The provided experimental protocols for synthesis and biological evaluation offer a clear path forward for investigating the therapeutic potential of these intriguing molecules. It is our hope that this guide will stimulate further research into this promising area of medicinal chemistry.

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390.
  • Yang, Z., Liu, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., ... & Xu, Y. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12285.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Joseph, B., & Mérour, J. Y. (2007). Synthesis and reactivity of 4-, 5-, and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.
  • N. Sreenivasachary, H. Kroth, P. Benderitter, W. Barth, A. Pfeifer, A. Muhs, Org. Process Res. Dev. 2019, 23, 2521-2526.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols for hazardous chemical waste and are designed to ensure the protection of laboratory personnel and the environment.

The core principle of this guide is risk mitigation. While specific toxicological data for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is not extensively published, its structure—featuring a brominated and fluorinated pyrrolopyridine core—suggests that it should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as oral toxicity if ingested.[1][2][3][4] Therefore, all disposal activities must be approached with the assumption that the material is hazardous.

Part 1: Hazard Assessment and Waste Classification

Before disposal, a thorough understanding of the potential hazards is essential. The disposal plan begins with the correct classification of the waste stream.

1.1. Anticipated Hazards:

  • Halogenated Compound: The presence of bromine and fluorine atoms increases the potential for environmental persistence and the generation of hazardous decomposition products (e.g., hydrogen halides) upon incineration.[5]

  • Heterocyclic Aromatic Amine: This structural class is frequently associated with irritant properties and potential toxicity.[4][6]

  • Reactivity: The compound may be incompatible with strong oxidizing agents and strong acids.[5]

1.2. Waste Classification: Based on federal and local regulations, waste containing 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine must be classified as Hazardous Waste . This classification is due to its likely characteristics of toxicity and potential environmental harm. Pyridine and its derivatives are often specifically listed or fall under categories for halogenated organic compounds.[7][8][9]

Waste Stream Description Recommended EPA Waste Code (Example)
Solid Waste Unused or expired pure compound, contaminated lab materials (e.g., weighing paper, gloves, silica gel).U-Listed Waste (if unused commercial product) or D022/D035 (if characteristic toxicity). Consult your EHS.
Liquid Waste Solutions containing the compound, reaction mother liquors, contaminated solvents.F-Listed Waste (e.g., F005 for spent pyridine-containing solvents) or based on solvent characteristics (e.g., D001 for ignitability).[9]
Aqueous Waste Contaminated aqueous layers from extractions.Must be evaluated for toxicity. Do not discharge to sanitary sewers.[5][10]

Note: The final waste code must be determined by the waste generator in consultation with their institution's Environmental Health & Safety (EHS) department, as state and local regulations may vary.

Part 2: Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to safely managing the disposal process from the point of generation to final hand-off to waste management professionals.

Caption: Workflow for Hazardous Chemical Waste Disposal.

Step 1: Waste Segregation Immediately upon generation, segregate waste containing 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine from all other waste streams.

  • Solid Waste: Collect pure compound, contaminated personal protective equipment (PPE), and consumables in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste (Halogenated): If dissolved in a halogenated solvent (e.g., dichloromethane), collect it in a container designated for "Halogenated Organic Waste."

  • Liquid Waste (Non-Halogenated): If dissolved in a non-halogenated solvent (e.g., methanol, toluene), collect it in a container for "Non-Halogenated Organic Waste."[7] Cross-contamination of waste streams can significantly increase disposal costs and complexity.

Step 2: Containerization

  • Use only approved hazardous waste containers. These are typically provided by your institution's EHS department.

  • Ensure containers are made of a material compatible with the waste (e.g., glass for solvents, polyethylene for solids).

  • Never use food-grade containers.

  • Keep containers securely closed at all times, except when adding waste.[5][11]

Step 3: Labeling Proper labeling is a critical safety and regulatory requirement.

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine" and list all other components, including solvents, with their approximate percentages.

  • Indicate the hazards (e.g., "Toxic," "Irritant").

  • Fill in the generator's name, lab location, and accumulation start date.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the waste container at or near the point of generation, under the control of the operator.

  • The SAA must be in a well-ventilated area, away from heat, sparks, or open flames.[5][12]

  • Use secondary containment (e.g., a plastic tub) to capture any potential leaks.

  • Segregate incompatible waste types within the SAA (e.g., keep acids away from flammables).[7]

Step 5: Final Disposal

  • Once the container is full or has reached the storage time limit set by your institution, arrange for its collection by the EHS department.

  • EHS will coordinate with a licensed hazardous waste disposal company for final treatment, which typically involves high-temperature incineration.[8]

  • Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [5][10]

Part 3: Spill and Decontamination Procedures

Accidents require immediate and correct action. All personnel handling this compound should be familiar with the following emergency procedures.

Caption: Chemical Spill Response Workflow.

3.1. Spill Cleanup Protocol:

  • Alert and Secure: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including a lab coat, safety goggles or face shield, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart).

  • Containment: For liquid spills, cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2][5] Do not use combustible materials like paper towels to absorb large quantities of flammable solvent spills.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste. Use non-sparking tools if flammable solvents are present.[5][11]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

3.2. Contaminated Glassware Decontamination:

  • Triple Rinse: Rinse the glassware three times with a suitable solvent that will dissolve the compound.

  • Collect Rinsate: The first rinse should be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policy.

  • Final Wash: After decontamination, the glassware can be washed normally.

By adhering to this comprehensive disposal plan, you ensure that your innovative research is conducted not only effectively but also with the utmost responsibility for safety and environmental stewardship. Always consult your institution's specific guidelines and EHS department as the final authority on waste management procedures.

References

  • Safety Data Sheet for 3-Bromopyridine. (2025).
  • Fisher Scientific, Safety Data Sheet for 3-Bromo-4-fluoroaniline. (2025).
  • Loba Chemie, Pyridine for Synthesis Safety Data Sheet. (N.D.). Outlines disposal recommendations for pyridine, including the handling of empty containers and management of flammable vapors.
  • Fluorochem, Safety Data Sheet for 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine. (2024). Describes hazards (skin, eye, respiratory irritation)
  • Sigma-Aldrich, Safety Data Sheet for a Halogenated Pyridine Derivative. (2025).
  • Thermo Fisher Scientific, Safety Data Sheet for 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. (2025). Lists health hazards and disposal guidance, recommending disposal via an approved waste disposal plant.
  • Yale Environmental Health & Safety, Management of Hazardous Waste Procedure. (N.D.). Provides institutional guidelines for segregating chemical waste, including halogenated waste streams. Available at: [Link]

  • Combi-Blocks, Inc., Safety Data Sheet for 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile. (2024).
  • Jubilant Ingrevia, 3-Bromopyridine Safety Data Sheet. (N.D.). Classifies 3-bromopyridine as a skin, eye, and respiratory irritant and provides corresponding handling precautions.
  • Georganics, 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet. (N.D.).
  • CymitQuimica, Safety Data Sheet for 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE 7-OXIDE. (2024).
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • National Center for Biotechnology Information, Toxicological Profile for Pyridine. (N.D.). Describes waste pyridine as a hazardous waste and notes that incineration is a common disposal practice. Available at: [Link]

  • Stephen F. Austin State University, Environmental Health, Safety, and Risk Management, Waste Identification. (N.D.). Explains EPA hazardous waste codes, including F-listed wastes for spent solvents like pyridine.
  • TCI Chemicals, Safety Data Sheet for 1-Bromo-4-fluorobutane. (2025). Classifies a bromo-fluoro compound as a flammable liquid and details its acute toxicity.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.